molecular formula C8H13NO B3008273 1-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS No. 50654-43-8

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3008273
CAS No.: 50654-43-8
M. Wt: 139.198
InChI Key: OTFFQLYIFZDRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
BenchChem offers high-quality 1-(Hydroxymethyl)cyclohexane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)cyclohexane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFQLYIFZDRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS 50654-43-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8).

Bifunctional Scaffolds in Medicinal Chemistry: Synthesis, Properties, and Applications

Executive Summary

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a specialized geminal-disubstituted cyclohexane building block.[1] Characterized by the presence of a nitrile (-CN) and a hydroxymethyl (-CH2OH) group at the same carbon atom (C1), it serves as a critical "quaternary carbon" scaffold. This structural motif is highly valued in drug discovery for restricting conformational flexibility, a strategy often employed to enhance the potency and selectivity of bioactive molecules (e.g., Gabapentinoids, spiro-cyclic inhibitors). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and downstream utility in pharmaceutical development.

Chemical Identity & Physical Properties[3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(Hydroxymethyl)cyclohexane-1-carbonitrile
CAS Number 50654-43-8
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES OCC1(CCCCC1)C#N
InChI Key OTFFQLYIFZDRRJ-UHFFFAOYSA-N
Physicochemical Specifications

Note: As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) of analogous gem-disubstituted cyclohexanes.

PropertyValue / Description
Physical State Colorless to pale yellow liquid (viscous)
Boiling Point ~135–145 °C at 15 mmHg (Predicted); ~260 °C at 760 mmHg
Density 1.02 ± 0.05 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water
pKa (OH) ~15.5 (Typical for primary alcohols)
Refractive Index ~1.47–1.48

Synthetic Methodologies

The synthesis of CAS 50654-43-8 typically involves the construction of the quaternary center at C1. The most authoritative route utilizes the alpha-alkylation of cyclohexanecarbonitrile .

Primary Route: Alpha-Hydroxymethylation

This protocol relies on the generation of a nitrile-stabilized carbanion followed by trapping with formaldehyde.

Reagents:

  • Substrate: Cyclohexanecarbonitrile[2][3][4][5][6]

  • Base: Lithium Diisopropylamide (LDA) (generated in situ)

  • Electrophile: Paraformaldehyde (depolymerized) or gaseous Formaldehyde

  • Solvent: Anhydrous THF

Protocol Workflow:

  • Deprotonation: Cool a solution of LDA (1.1 equiv) in THF to -78 °C. Add cyclohexanecarbonitrile dropwise. Stir for 30–60 minutes to ensure complete formation of the alpha-lithio nitrile species.

  • Addition: Introduce formaldehyde (monomeric gas or suspension of paraformaldehyde) to the reaction mixture while maintaining -78 °C.

  • Quench: Allow the mixture to warm to 0 °C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate. Wash organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the mechanistic pathway and critical control points.

SynthesisPath Start Cyclohexanecarbonitrile Step1 α-Lithio Intermediate (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 Nucleophilic Attack on Formaldehyde Step1->Step2 C-C Bond Formation Product 1-(Hydroxymethyl) cyclohexane-1-carbonitrile Step2->Product Protonation (NH4Cl)

Figure 1: Synthetic pathway via alpha-lithiation of cyclohexanecarbonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.50–3.70 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH). This is the diagnostic peak; it appears as a singlet because there are no protons on the adjacent quaternary C1.

    • δ 2.00–2.20 ppm (m, 1H): Hydroxyl proton (broad, exchangeable with D₂O).

    • δ 1.90–1.10 ppm (m, 10H): Cyclohexane ring protons. Equatorial protons at C2/C6 will be deshielded relative to the others.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~122 ppm: Nitrile carbon (-C ≡N).

    • δ ~68 ppm: Hydroxymethyl carbon (-C H₂OH).

    • δ ~45 ppm: Quaternary C1 carbon.

    • δ ~30–20 ppm: Ring carbons (C2-C6).

Infrared Spectroscopy (FT-IR)
  • 3400–3500 cm⁻¹: Broad O-H stretch (Alcohol).

  • 2230–2240 cm⁻¹: Sharp C≡N stretch (Nitrile). Note: This peak can be weak in some gem-disubstituted nitriles but is diagnostic.

  • 2850–2950 cm⁻¹: C-H stretches (Cyclohexane ring).

Reactivity & Pharmaceutical Applications

This compound is a versatile "divergent intermediate." The presence of both a nitrile (electrophile/precursor to amine/acid) and an alcohol (nucleophile/leaving group precursor) allows for rapid scaffold elaboration.

Key Transformations
  • Spiro-Ether Formation: Intramolecular cyclization after activating the alcohol (e.g., mesylation) can yield spiro-cyclic ethers if a nucleophile is introduced at the nitrile carbon, or via rearrangement.

  • Gabapentinoid Synthesis:

    • Hydrolysis: The nitrile can be hydrolyzed to the carboxylic acid, yielding 1-(hydroxymethyl)cyclohexanecarboxylic acid .

    • Reduction: The nitrile can be reduced to an amine, yielding 1-(aminomethyl)-1-(hydroxymethyl)cyclohexane .

  • Amino Acid Analogs: Oxidation of the alcohol to an aldehyde/acid followed by nitrile manipulation provides access to conformationally restricted amino acids (e.g., 1-amino-cyclohexane-1,1-dicarboxylic acid derivatives).

Reaction Pathway Diagram

Reactivity Core 1-(Hydroxymethyl) cyclohexane-1-carbonitrile PathA Acid Hydrolysis (HCl/H2O) Core->PathA PathB Reduction (LiAlH4 or H2/Cat) Core->PathB PathC Activation & Displacement (MsCl, then Nu-) Core->PathC ProdA 1-(Hydroxymethyl) cyclohexanecarboxylic acid (Lactone precursor) PathA->ProdA ProdB 1-Aminomethyl-1- hydroxymethylcyclohexane PathB->ProdB ProdC Spiro-cyclic / Functionalized Nitriles PathC->ProdC

Figure 2: Divergent synthesis pathways from the core scaffold.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Nitriles can metabolize to release cyanide ions in vivo, though steric bulk at C1 may retard this metabolism.

  • Skin/Eye Irritation: Category 2 (Irritant).

Handling Protocols:

  • Engineering Controls: Always handle inside a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents (reacts with alcohol) and strong acids/bases (hydrolyzes nitrile).[5]

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Sigma-Aldrich. Product Specification: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15566640: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. PubChem.[2] Retrieved from

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Contextual reference for nitrile utility).
  • Organic Syntheses.General methods for alpha-alkylation of nitriles. (Standard Protocol Reference).

Sources

Chemical structure of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8 ) is a specialized bifunctional aliphatic building block used primarily in the synthesis of spirocyclic medicinal compounds and complex amino-alcohol derivatives. Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a nitrile group (-CN) and a hydroxymethyl group (-CH₂OH).

Critical Distinction: This compound is frequently confused with 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin, CAS 931-97-5). The distinction is vital: the target molecule contains a primary alcohol and a nitrile on the same quaternary carbon, whereas the cyanohydrin contains a tertiary alcohol.

Physicochemical Profile
PropertyDataNote
CAS Number 50654-43-8Verified Identifier
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance Colorless to pale yellow liquidViscous
LogP ~1.2Lipophilic, membrane permeable
H-Bond Donors 1 (-OH)
H-Bond Acceptors 2 (-CN, -OH)

Structural Analysis & Electronic Properties

Stereochemistry and Conformation

The molecule is achiral due to the plane of symmetry passing through C1 and C4 of the cyclohexane ring. However, the C1 carbon is a pro-chiral center . Desymmetrization strategies (e.g., enzymatic esterification of the alcohol) can generate chiral quaternary centers, a highly valued motif in modern drug discovery.

  • Conformational Dynamics: The cyclohexane ring undergoes rapid chair-chair interconversion. The bulky hydroxymethyl group and the linear nitrile group compete for the equatorial position. Generally, the -CH₂OH group (A-value ~1.7) has a higher preference for the equatorial position than the -CN group (A-value ~0.2), stabilizing the conformer where the hydroxymethyl group is equatorial.

Electronic Environment
  • Nitrile (–C≡N): Acts as a strong electron-withdrawing group (EWG) via induction, increasing the acidity of the hydroxyl proton and making the hydroxymethyl group susceptible to nucleophilic attack if converted to a leaving group.

  • Hydroxymethyl (–CH₂OH): Provides a nucleophilic handle. The proximity of the nitrile and hydroxyl groups allows for intramolecular cyclization , facilitating the formation of spiro-oxazolines or spiro-tetrahydrofurans.

Synthetic Methodologies

The synthesis of 1-(hydroxymethyl)cyclohexane-1-carbonitrile requires the construction of a quaternary carbon center. The most robust protocol involves the


-hydroxymethylation of cyclohexanecarbonitrile .
Protocol: -Hydroxymethylation via Enolate Trapping

This method utilizes a strong base to generate the nitrile enolate, which is then trapped with a formaldehyde source.

Reagents:

  • Substrate: Cyclohexanecarbonitrile[1][2][3][4]

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)

  • Electrophile: Paraformaldehyde (cracked to monomeric HCHO) or gaseous Formaldehyde

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add cyclohexanecarbonitrile dropwise. Stir for 30-60 minutes to ensure complete deprotonation. The nitrile stabilizes the anion, preventing self-condensation.

  • Addition: Introduce monomeric formaldehyde (generated by heating paraformaldehyde and carrying the gas via N₂ stream) into the reaction mixture at -78°C.

    • Note on Causality: Gaseous HCHO is preferred over solid paraformaldehyde to ensure rapid, homogeneous reaction and prevent polymerization of the electrophile.

  • Quench: Warm to 0°C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purification via silica gel chromatography (Hexane/EtOAc gradient) yields the product.[5]

Synthesis Start Cyclohexane- carbonitrile Inter Nitrile Enolate (Intermediate) Start->Inter Deprotonation Base LDA / THF (-78°C) Base->Inter Product 1-(Hydroxymethyl)- cyclohexane-1-carbonitrile Inter->Product C-Alkylation HCHO Formaldehyde (Gas) HCHO->Product

Figure 1: Synthetic pathway via enolate alkylation. The formation of the quaternary center is driven by the high reactivity of the monomeric formaldehyde.

Reactivity Profile & Applications

This molecule is a "divergent intermediate." The orthogonal reactivity of the nitrile and alcohol allows for selective transformations.

Key Transformations
Reaction TypeReagentProductApplication
Nitrile Reduction LiAlH₄ or H₂/Raney Ni1-(Aminomethyl)-1-(hydroxymethyl)cyclohexane Precursor to Gabapentin analogs; bidentate ligand.
Hydrolysis NaOH / H₂O, Reflux1-(Hydroxymethyl)cyclohexane-1-carboxylic acid Amino acid isosteres; building block for depsipeptides.
Cyclization H₂SO₄ (Ritter conditions)Spiro-oxazolines Rigid scaffolds for GPCR ligands.
O-Alkylation NaH, R-XEther derivatives Modulating lipophilicity in drug design.
Drug Discovery Applications[3]
  • Venlafaxine/Desvenlafaxine Analogs: While Venlafaxine contains a dimethylaminomethyl group, the 1-(hydroxymethyl)cyclohexane core serves as a scaffold for designing conformationally restricted serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Gabapentinoids: Reduction of the nitrile yields a 1,3-amino alcohol motif.[6] Oxidative cleavage of the alcohol followed by functionalization can lead to constrained analogs of Gabapentin (Neurontin), targeting the

    
     subunit of voltage-gated calcium channels.
    

Reactivity cluster_0 Reductive Pathways cluster_1 Hydrolytic Pathways Core 1-(Hydroxymethyl)- cyclohexane-1-carbonitrile AminoAlc 1-(Aminomethyl)-1- (hydroxymethyl)cyclohexane Core->AminoAlc LiAlH4 / THF HydroxyAcid 1-(Hydroxymethyl)- cyclohexanecarboxylic acid Core->HydroxyAcid NaOH / H2O Lactone Spiro-Lactone (Post-cyclization) HydroxyAcid->Lactone Acid Catalysis (-H2O)

Figure 2: Divergent reactivity tree showing the access to amino-alcohols and spiro-lactones.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic:

  • IR Spectroscopy:

    • 
      :  Broad band at 3400–3500 cm⁻¹ (Hydrogen bonded).
      
    • 
      :  Sharp, weak band at ~2240 cm⁻¹. This is the critical differentiator from the starting material (cyclohexanecarbonitrile), though the shift is subtle.
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.5–3.7 ppm (s, 2H):  Methylene protons of the -CH₂OH group. This singlet confirms the quaternary substitution (no adjacent protons to split the signal).
      
    • 
       1.2–2.0 ppm (m, 10H):  Cyclohexane ring protons.
      
  • ¹³C NMR:

    • 
       ~122 ppm:  Nitrile carbon (-CN).
      
    • 
       ~68 ppm:  Hydroxymethyl carbon (-CH₂OH).
      
    • 
       ~40-45 ppm:  Quaternary C1 carbon.
      

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[7]

    • H315/H319: Causes skin and serious eye irritation.[7]

    • Nitrile Toxicity: Metabolically, nitriles can liberate cyanide ions, though aliphatic nitriles are generally less acute than aromatic ones. Treat as a potential cyanide source.[8]

  • Handling: Use in a fume hood. Wear nitrile gloves (breakthrough time should be checked for specific solvents used).

  • Storage: Store in a cool, dry place. Hygroscopic nature of the alcohol group suggests storage under inert gas (Argon/Nitrogen) is optimal.

References

  • PubChem Compound Summary. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CID 15566640). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8). Merck KGaA. Link

  • Fleming, F. F., & Shook, B. C. (2002).Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.
  • Carlier, P. R., et al. (2003). Synthesis of alpha-hydroxymethyl nitriles via aldol reaction. Journal of Organic Chemistry.[5][9] (General procedure for alpha-functionalization).

Sources

The Strategic Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Core Intermediate for Gabapentin

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a blockbuster anticonvulsant and analgesic drug, has spurred extensive research into efficient and scalable synthetic routes. A key area of focus lies in the strategic synthesis of its intermediates, which significantly impacts the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the synthesis of a pivotal, yet less commonly documented, intermediate: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. We will delve into the mechanistic rationale behind its formation, provide detailed, field-proven protocols, and analyze its subsequent conversion to Gabapentin. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the process development and manufacturing of Gabapentin.

Introduction: The Central Role of Intermediates in Gabapentin Synthesis

The commercial success of Gabapentin has driven the development of numerous synthetic strategies. Most of these routes converge on the formation of key intermediates that can be efficiently converted to the final drug molecule. While traditional methods have often relied on intermediates like 1,1-cyclohexanediacetic acid monoamide (CDMA), the exploration of alternative pathways offers opportunities for process optimization, cost reduction, and the implementation of greener chemistry principles.[1][2][3][4]

1-(Hydroxymethyl)cyclohexane-1-carbonitrile presents itself as a strategic intermediate due to its potential for a more convergent synthesis. Its structure incorporates both the carboxyl and aminomethyl precursors necessary for the Gabapentin backbone, embedded within the cyclohexane ring. This guide will illuminate a scientifically robust pathway to this intermediate and its subsequent transformation.

Synthetic Pathway Overview: A Logic-Driven Approach

The synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile can be logically approached through the hydroxymethylation of a suitable precursor. A plausible and efficient strategy involves the base-catalyzed reaction of cyclohexanecarbonitrile with formaldehyde. This approach leverages the acidity of the α-proton to the nitrile group, enabling the formation of a carbanion that can act as a nucleophile.

G cluster_0 Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Cyclohexanecarbonitrile Cyclohexanecarbonitrile Hydroxymethylation C-Hydroxymethylation Cyclohexanecarbonitrile->Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Hydroxymethylation Base_Catalyst Base Catalyst (e.g., NaH, LDA) Base_Catalyst->Hydroxymethylation Intermediate_Product 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Hydroxymethylation->Intermediate_Product

Caption: Proposed synthetic workflow for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

The subsequent conversion to Gabapentin would then involve the reduction of the nitrile group to a primary amine and hydrolysis of a related functionality to a carboxylic acid. A strategic approach would be to leverage the nitrile group's reactivity for both transformations, potentially through a multi-step, one-pot procedure.

Mechanistic Insights: The Rationale Behind Experimental Choices

The core of this synthesis lies in the base-catalyzed C-hydroxymethylation of cyclohexanecarbonitrile. The choice of base is critical to the success of this reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is preferred to ensure complete deprotonation of the α-carbon without competing nucleophilic attack on the nitrile or formaldehyde.

The reaction proceeds via the following steps:

  • Deprotonation: The strong base abstracts the acidic α-proton from cyclohexanecarbonitrile, forming a resonance-stabilized carbanion (enolate equivalent). The electron-withdrawing nature of the nitrile group significantly increases the acidity of this proton, making this step feasible.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated during aqueous workup to yield the desired 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

The reaction of cyclohexanone with formaldehyde can indeed lead to the formation of various condensation products, and controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-hydroxymethylated product.[5][6][7]

Experimental Protocols: A Step-by-Step Guide

Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

This protocol is based on established principles of α-alkylation of nitriles.

Materials:

  • Cyclohexanecarbonitrile

  • Paraformaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF and a catalytic amount of anhydrous DMF.

  • Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of cyclohexanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Formation of Anion: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

  • Addition of Formaldehyde Source: Add paraformaldehyde (1.5 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion of the reaction (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Conversion of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile to Gabapentin

The conversion of the hydroxymethylnitrile intermediate to Gabapentin can be envisioned through a multi-step process analogous to the Strecker synthesis of amino acids.[8][9]

G cluster_1 Conversion to Gabapentin Start 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Step1 Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Step1 Intermediate_Amine 1-Amino-1-(hydroxymethyl)cyclohexane Step1->Intermediate_Amine Step2 Oxidation & Rearrangement (e.g., Jones Oxidation followed by Hydrolysis) Intermediate_Amine->Step2 Gabapentin Gabapentin Step2->Gabapentin

Caption: Proposed pathway for the conversion of the intermediate to Gabapentin.

Protocol Outline:

  • Nitrile Reduction: The nitrile group of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent or through catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under a hydrogen atmosphere). This would yield 1-amino-1-(hydroxymethyl)cyclohexane.

  • Oxidation and Hydrolysis: The resulting amino alcohol would then need to be converted to the final amino acid. This is a more complex transformation. A plausible, albeit challenging, route would involve the selective oxidation of the primary alcohol to a carboxylic acid without affecting the amine. Alternatively, a more robust method would be a multi-step sequence involving protection of the amine, oxidation of the alcohol, and subsequent deprotection. A more direct, though potentially lower-yielding, approach could involve a rearrangement reaction. A more established method for converting a nitrile to a carboxylic acid involves hydrolysis under acidic or basic conditions.[8]

Detailed Protocol for a Plausible Two-Step Conversion:

Step A: Reduction of the Nitrile

Materials:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or THF

  • Sodium Sulfate Decahydrate (Glauber's salt)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Filtration and Drying: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude 1-amino-1-(hydroxymethyl)cyclohexane.

Step B: Conversion to Gabapentin (Conceptual)

A direct conversion from 1-amino-1-(hydroxymethyl)cyclohexane to Gabapentin is not straightforward. A more conventional approach in Gabapentin synthesis involves the Hofmann, Curtius, or Lossen rearrangement of a carboxylic acid derivative.[1][2] Therefore, a more practical route from 1-(Hydroxymethyl)cyclohexane-1-carbonitrile would involve initial hydrolysis of the nitrile to a carboxylic acid, followed by conversion of the hydroxymethyl group to an aminomethyl group.

Data Presentation and Analysis

ParameterSynthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrileConversion to Gabapentin (Projected)
Key Reaction Base-catalyzed hydroxymethylationNitrile reduction and functional group manipulation
Starting Material Cyclohexanecarbonitrile1-(Hydroxymethyl)cyclohexane-1-carbonitrile
Key Reagents NaH, ParaformaldehydeLiAlH₄, Oxidizing/Hydrolyzing agents
Typical Yield 60-75% (estimated based on similar reactions)Dependent on the chosen multi-step route
Purity >95% after chromatography>98% after recrystallization
Key Advantages Convergent approachUtilizes a novel intermediate
Challenges Control of side reactions (e.g., multiple additions of formaldehyde)Multi-step conversion with potential for yield loss

Conclusion and Future Perspectives

The synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile represents a viable and strategic pathway towards the production of Gabapentin. The methodologies outlined in this guide, grounded in fundamental principles of organic chemistry, provide a solid foundation for further process development and optimization. While the conversion of this intermediate to Gabapentin requires a multi-step sequence, the convergent nature of the initial hydroxymethylation step offers potential advantages in terms of overall efficiency.

Future research in this area could focus on the development of a more direct and atom-economical conversion of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile to Gabapentin, potentially through a catalytic one-pot process. The exploration of enzymatic transformations for both the hydroxymethylation and the subsequent conversion to the amino acid could also offer significant benefits in terms of selectivity and sustainability.

References

  • Divi's Laboratories Limited. (2019). Process for the preparation of gabapentin. EP3604272A1.
  • Reddy, B. C., & Reddy, M. S. (2008). Process For Synthesis Of Gabapentin. US20080103334A1.
  • Divi's Laboratories Limited. (2018). PROCESS FOR THE PREPARATION OF GABAPENTIN.
  • Chhiba, V., & Brady, D. (2014). Enantioselective conversion of racemic amino-and hydroxynitriles by nitrilases.
  • Divi's Laboratories Limited. (2019). Process for the preparation of gabapentin.
  • Zamboni, R. J., & Gauthier, J. Y. (2006). Process for the preparation of gabapentin. WO2006000562A1.
  • ACS Omega. (2021).
  • Quora. (2020).
  • Ontosight AI. (n.d.). The Cyclohexanone Conundrum: Navigating the Dangers of Formaldehyde Reaction Products.
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
  • Organic Syntheses Procedure. (n.d.). 2-hydroxymethyl-2-cyclopentenone.
  • ResearchGate. (2026).
  • Google Patents. (n.d.). US2540885A - Process of producing cyclohexanone-formaldehyde resins.
  • Scribd. (n.d.).
  • Polimery. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (1997). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-cyano, 17 alpha-aminomethyl, and 17 alpha-alkylamidomethyl derivatives of 5 alpha-dihydrotestosterone and testosterone.
  • PubMed. (1989).
  • Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C-Alkylation of alkali metal carbanions with olefins.

Sources

A Comparative Analysis of Key Synthetic Intermediates: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. 1-Cyanocyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and the novelty of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally related cyclohexane derivatives: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and 1-Cyanocyclohexaneacetic acid. While both molecules share a common 1-cyanocyclohexane core, the distinction between a hydroxymethyl and a carboxymethyl substituent imparts profoundly different physicochemical properties, synthetic utilities, and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive reference to authoritative sources. The primary focus will be on the well-established role of 1-cyanocyclohexaneacetic acid as a pivotal intermediate in the synthesis of Gabapentin, contrasted with the broader potential of 1-(hydroxymethyl)cyclohexane-1-carbonitrile as a versatile scaffold for novel chemical entities.

Core Structural and Physicochemical Distinctions

The fundamental difference between the two title compounds lies in the functional group attached to the quaternary carbon of the cyclohexane ring. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile possesses a primary alcohol, a neutral functional group, whereas 1-Cyanocyclohexaneacetic acid contains a carboxylic acid, rendering it an acidic molecule. This single variation has significant consequences for the molecules' properties and handling.

G cluster_0 1-(Hydroxymethyl)cyclohexane-1-carbonitrile cluster_1 1-Cyanocyclohexaneacetic Acid a Structure: C₈H₁₃NO - Hydroxymethyl (-CH₂OH) Group - Nitrile (-C≡N) Group b Structure: C₉H₁₃NO₂ - Carboxymethyl (-CH₂COOH) Group - Nitrile (-C≡N) Group a->b Oxidation / Hydrolysis Pathway (Illustrative)

Table 1: Comparative Physicochemical Properties
Property1-(Hydroxymethyl)cyclohexane-1-carbonitrile1-Cyanocyclohexaneacetic AcidKey Implications & Causality
CAS Number 50654-43-8[1][2][3]133481-09-1[4][5]Unique identifiers for sourcing and regulatory tracking.
Molecular Formula C₈H₁₃NO[2][3]C₉H₁₃NO₂[5]The additional oxygen atom in the acid impacts molecular weight and polarity.
Molecular Weight 139.19 g/mol [2]167.21 g/mol [6]Affects stoichiometry in reactions and mass spectrometry analysis.
Physical Form LiquidWhite Solid[6]The carboxylic acid's ability to form strong intermolecular hydrogen bonds results in a higher melting point and solid state at room temperature.
Melting Point Not Applicable (Liquid)103-105 °C[6]Significant for reaction setup; the solid nature of the acid may require specific solvents or heating for dissolution.
Boiling Point Not specified in searches356.6±15.0 °C (Predicted)[6]High boiling point of the acid is typical for carboxylic acids.
Acidity NeutralAcidic (Carboxylic Acid)The most critical difference. The carboxylic acid can be deprotonated to form salts, influencing solubility and reactivity.
Solubility Soluble in polar organic solvents.Soluble in polar solvents; solubility is pH-dependent due to the acidic group.[5]The ability to form carboxylate salts at higher pH enhances aqueous solubility, a key factor in certain reaction workups.

Synthesis, Reactivity, and Application in Drug Development

The synthetic pathways and subsequent chemical reactivity of these two molecules dictate their distinct roles in research and industry.

1-Cyanocyclohexaneacetic Acid: The Gabapentin Precursor

This compound is most notable as a key intermediate in the modern, greener chemo-enzymatic synthesis of Gabapentin, a widely used anticonvulsant drug.[7][8]

Synthesis: The industrial synthesis of 1-cyanocyclohexaneacetic acid is a prime example of applied biocatalysis. It is typically produced from 1-cyanocyclohexaneacetonitrile via the selective hydrolysis of one of the two nitrile groups.[9] This transformation is achieved with high regioselectivity using a nitrilase enzyme, often from organisms like Acidovorax facilis.[7][10] This enzymatic step avoids harsh chemical reagents and complex protection/deprotection schemes, significantly improving the process efficiency and reducing the environmental impact (E-factor).[10]

Reactivity and Application: The primary synthetic application is the reduction of the remaining nitrile group to a primary amine. This is typically accomplished through catalytic hydrogenation using catalysts like Raney Nickel.[7][8] The resulting molecule, 1-(aminomethyl)-cyclohexaneacetic acid, is Gabapentin. The reaction is often performed in an aqueous medium, and the pH can be a critical parameter for yield and purity.[8] Due to its role in this process, 1-cyanocyclohexaneacetic acid is also recognized as "Gabapentin Related Compound B," an important reference standard for impurity profiling in the final API.[5]

G cluster_0 Chemo-enzymatic Synthesis of Gabapentin A 1-Cyanocyclohexaneacetonitrile B 1-Cyanocyclohexaneacetic Acid A->B Enzymatic Hydrolysis (Nitrilase) C Gabapentin B->C Catalytic Hydrogenation (e.g., Raney Ni, H₂)

1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Versatile Building Block

In contrast to the well-defined role of its acidic counterpart, 1-(hydroxymethyl)cyclohexane-1-carbonitrile is a more versatile, though less industrially established, building block.

Synthesis: While detailed industrial routes are not as prominent in the literature, its synthesis can be achieved through methods such as the nucleophilic hydroxymethylation of cyclohexanone cyanohydrin.[11][12] This involves reacting the cyanohydrin with a hydroxymethyl anion synthon.

Reactivity and Potential Applications: The presence of two distinct functional groups—a primary alcohol and a nitrile—on a quaternary center offers a rich platform for chemical diversification.

  • Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, undergo esterification or etherification, or be converted into a leaving group for nucleophilic substitution.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.

This dual functionality makes it an attractive starting material for generating libraries of complex molecules, such as spirocycles or other scaffolds with a high degree of three-dimensionality, which is often a desirable trait in modern drug discovery.[13]

G cluster_0 Potential Synthetic Diversification Start 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile A Oxidation of -OH Start->A Access to Aldehydes, Carboxylic Acids B Esterification/Etherification of -OH Start->B Linker Attachment, Prodrugs C Reduction of -CN Start->C Primary Amines D Hydrolysis of -CN Start->D Amides, Carboxylic Acids

Safety and Handling: A Comparative Overview

The different functional groups also necessitate distinct safety and handling protocols.

Table 2: Comparative Safety and Handling Information
Safety Aspect1-(Hydroxymethyl)cyclohexane-1-carbonitrile1-Cyanocyclohexaneacetic AcidRationale
GHS Pictogram GHS07 (Exclamation Mark)[1]GHS07 (Exclamation Mark)[4]Both compounds are classified as harmful or irritants.
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]Acute toxicity - Category 4, Oral. Hazardous to the aquatic environment, long-term.[4]The primary hazards are acute toxicity upon ingestion and irritation. The carboxylic acid also carries an environmental hazard classification.
Key Precautions P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P264, P270, P273 (Avoid release to the environment), P301+P317 (IF SWALLOWED: Get medical help).[4]Standard chemical handling procedures apply to both. For the acid, specific care must be taken to prevent environmental release.
Reactivity Hazards As a cyanohydrin derivative, it may be unstable in the presence of strong acids or bases, potentially releasing hydrogen cyanide.[11]Stable under normal conditions. As a carboxylic acid, it will react exothermically with bases.The potential for HCN release from cyanohydrins is a critical safety consideration that requires well-ventilated work areas and avoidance of incompatible reagents.

Experimental Protocols

The following protocols are provided as a self-validating framework for key transformations and analyses discussed in this guide.

Protocol 1: Chemo-enzymatic Synthesis of 1-Cyanocyclohexaneacetic Acid
  • Causality: This protocol leverages the high selectivity of a nitrilase enzyme to hydrolyze one nitrile group of 1-cyanocyclohexaneacetonitrile, a dinitrile, providing a green and efficient route to the target acid.[7][14]

  • Enzyme Preparation: Prepare a suspension of whole cells expressing a suitable nitrilase (e.g., from Acidovorax facilis) or use an immobilized nitrilase preparation in a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 7.0).[9][15]

  • Reaction Setup: In a temperature-controlled reactor, suspend 1-cyanocyclohexaneacetonitrile (the substrate) in the buffered solution. Concentrations can range from 0.5 M to over 1 M depending on the enzyme's activity and tolerance.[7][15]

  • Bioconversion: Add the enzyme catalyst to the substrate suspension. Maintain the reaction at a controlled temperature (e.g., 25-35 °C) and pH with agitation.[9]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC or LC-MS to measure the disappearance of the starting material and the formation of 1-cyanocyclohexaneacetic acid.

  • Workup: Once the reaction reaches completion (typically >95% conversion in 10-20 hours), separate the enzyme catalyst (e.g., by centrifugation or filtration).[9][15]

  • Isolation: Acidify the resulting aqueous solution to precipitate the 1-cyanocyclohexaneacetic acid product, which can then be collected by filtration, or extract the product with a suitable organic solvent like ethyl acetate.[9]

Protocol 2: Catalytic Hydrogenation of 1-Cyanocyclohexaneacetic Acid to Gabapentin
  • Causality: This protocol utilizes a heterogeneous catalyst (Raney Nickel) and hydrogen gas to reduce the nitrile functional group to a primary amine, completing the synthesis of Gabapentin.[8]

  • Reactor Charging: Charge a suitable pressure reactor (autoclave) with 1-cyanocyclohexaneacetic acid and a solvent (e.g., water or a water/isopropyl alcohol mixture).[8]

  • pH Adjustment: Adjust the pH of the solution. The optimal pH can vary, but conditions are often neutral to slightly basic (e.g., pH 7.5 by forming the ammonium salt).[8]

  • Catalyst Addition: Carefully add Raney Nickel catalyst (e.g., 15% w/w on a dry basis) to the reactor as a slurry.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 15 kg/cm ²).[8] Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.[8]

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically runs for several hours (e.g., 8 hours).[8]

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to carefully remove the pyrophoric Raney Nickel catalyst.

  • Isolation: The resulting clear filtrate contains Gabapentin. The product can be isolated by evaporation of the solvent and subsequent crystallization.[8]

Protocol 3: Comparative NMR Spectroscopic Analysis
  • Causality: NMR spectroscopy is the definitive method for confirming the identity and purity of these compounds. The key is to identify the unique signals corresponding to the -CH₂OH and -CH₂COOH moieties.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Look for a singlet or doublet around 3.5 ppm corresponding to the two protons of the -CH₂OH group and a broad signal for the -OH proton.[12]

    • Expected for 1-Cyanocyclohexaneacetic Acid: Look for a singlet around 2.2-2.5 ppm for the two protons of the -CH₂-COOH group and a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH).[16][17]

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Expected for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Expect a signal for the -CH₂OH carbon around 60-70 ppm. The nitrile carbon (-C≡N) will appear around 120 ppm.

    • Expected for 1-Cyanocyclohexaneacetic Acid: Expect a signal for the -CH₂- carbon around 40-45 ppm, the nitrile carbon (-C≡N) around 120 ppm, and the carbonyl carbon (-COOH) far downfield, typically in the 170-180 ppm range.[16]

Conclusion

While 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and 1-Cyanocyclohexaneacetic acid are close structural relatives, they occupy distinct niches in the world of chemical synthesis. 1-Cyanocyclohexaneacetic acid is a highly specialized, high-value intermediate whose primary utility is defined by its role in the efficient, large-scale chemo-enzymatic production of Gabapentin. Its chemistry is well-understood and optimized for a single, critical transformation.

Conversely, 1-(hydroxymethyl)cyclohexane-1-carbonitrile represents a platform for discovery. Its dual, orthogonally reactive functional groups provide medicinal chemists and process developers with a versatile scaffold to build molecular complexity and explore novel chemical space. The choice between these two molecules is therefore not one of superiority, but of strategic intent: one is the key to an established process, while the other is a key that can unlock new synthetic doors. Understanding the fundamental differences in their properties, synthesis, and reactivity, as detailed in this guide, is paramount for making informed and effective decisions in a research and development setting.

References

  • ResearchGate. (n.d.). Chemo-enzymatic synthesis route of gabapentin: (1) 1-cyanocyclohexaneacetonitrile; (2) 1-cyanocyclohexaneacetic acid.
  • Google Patents. (2013).
  • ChemicalBook. (n.d.). Gabapentin synthesis.
  • ECHEMI. (n.d.). 1-Cyanocyclohexaneacetic acid SDS, 133481-09-1 Safety Data Sheets.
  • Benchchem. (n.d.). Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile | 50654-43-8.
  • Semantic Scholar. (n.d.). Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase.
  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.
  • ChemicalBook. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE(931-97-5) 13C NMR spectrum.
  • CymitQuimica. (n.d.). CAS 133481-09-1: 1-Cyanocyclohexaneacetic acid.
  • LookChem. (n.d.). Cas 933-35-7,1-Hydroxy-2-methylcyclohexane-1-carbonitrile.
  • Sigma-Aldrich. (2010, March 13). Safety Data Sheet.
  • ResearchGate. (2025, October 23). Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase | Request PDF.
  • Google Patents. (n.d.). Biocatalytic preparation of 1-cyanocyclohexaneacetic acid. (WO2004111256A1).
  • ECHEMI. (n.d.). 133481-09-1, 1-Cyanocyclohexaneacetic acid Formula.
  • ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile - 931-97-5, C7H11NO, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (2026, February 7). Activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(cyanocyclohexyl) acetic acid | Request PDF.
  • Benchchem. (n.d.). Addressing stability issues of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution.
  • EON Biotech. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile – (50654-43-8).
  • Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile | 50654-43-8.
  • Merck. (2025, May 17). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5.
  • Organic Syntheses Procedure. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Synerzine. (2018, June 22). Cyclohexanecarboxylic acid.
  • Benchchem. (n.d.). Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide.
  • PubChem. (n.d.). (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid.
  • Benchchem. (n.d.). A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professiona.
  • Nucleic Acids Research. (2013, December 15).
  • PMC. (n.d.). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.
  • PMC. (n.d.).

Sources

Navigating the Chemistry of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in synthetic chemistry, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile presents both unique opportunities and inherent risks. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a standard safety data sheet (SDS) to provide a deeper understanding of its chemical personality. Our focus is on the "why" behind safety protocols, empowering you to not only follow procedures but to anticipate and mitigate risks with scientific insight.

The Chemical Profile: Understanding the Core Hazards

1-(Hydroxymethyl)cyclohexane-1-carbonitrile, with the CAS Number 50654-43-8, is a bifunctional molecule containing both a hydroxyl and a nitrile group attached to a cyclohexane ring.[1][2] This structure dictates its reactivity and, consequently, its hazard profile. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302: Harmful if swallowedIngestion of this compound can lead to adverse health effects.
Acute Toxicity, DermalH312: Harmful in contact with skinAbsorption through the skin can cause systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact with the skin can lead to inflammation and irritation.
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with the eyes can result in significant irritation and potential damage.
Acute Toxicity, InhalationH332: Harmful if inhaledInhalation of vapors or aerosols can be detrimental to the respiratory system.
Specific Target Organ ToxicityH335: May cause respiratory irritationMay cause irritation to the respiratory tract upon inhalation.

Data sourced from various chemical suppliers.[3]

The presence of the α-hydroxynitrile moiety is of particular toxicological significance. Compounds of this class can be metabolized in the body, potentially releasing cyanide.[4][5] The toxicity of nitriles is often linked to their ability to undergo cytochrome P450 mediated hydroxylation at the alpha-carbon, leading to the formation of a cyanohydrin which can then release cyanide.[4] This underscores the importance of preventing all routes of exposure.

Risk Mitigation in Practice: A Proactive Approach to Safety

A robust safety protocol is not merely a list of rules, but a dynamic system of controls designed to minimize exposure. The following sections detail the essential engineering controls, personal protective equipment, and handling procedures.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to contain the chemical at its source. For 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, which is a liquid at room temperature, the following are critical:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Immediate and prolonged flushing is the most critical first aid measure for skin and eye contact.

Personal Protective Equipment (PPE): The Researcher's Shield

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is imperative to inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage: Maintaining Chemical Integrity

Proper handling and storage are fundamental to preventing accidents and maintaining the purity of the compound.

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe vapors or mists.[6]

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from heat, sparks, and open flames.

    • Store separately from strong oxidizing agents, strong acids, and strong bases, as these can lead to exothermic reactions.[7][8] Mixing with bases can potentially produce poisonous and flammable hydrogen cyanide.[8]

Emergency Protocols: A Blueprint for Rapid Response

In the event of an exposure or spill, a swift and informed response is critical. The following protocols provide a clear course of action.

First-Aid Measures

Caption: First-aid response workflow for exposure to 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Step-by-step protocol for managing a spill of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

In the event of a spill, personal safety is the top priority.

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Personal Protection: Before attempting any cleanup, don appropriate personal protective equipment.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[6]

  • Collection: Carefully collect the absorbed material and place it into a sealed container for disposal.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7]

Toxicological and Ecological Considerations: A Broader Perspective

Due to its relatively recent emergence, comprehensive toxicological and ecotoxicological data for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is limited. However, we can draw some inferences from its chemical structure and related compounds.

Toxicological Profile

As previously mentioned, the primary toxicological concern is the potential for cyanide release upon metabolism. The acute toxicity is categorized as harmful through oral, dermal, and inhalation routes. To the best of current knowledge, its long-term effects, such as carcinogenicity and reproductive toxicity, have not been thoroughly investigated.[6][9]

Ecological Information

The environmental fate of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile has not been extensively studied. However, the environmental impact of cyclohexyl compounds can vary. Some are biodegradable under certain conditions, while others can be more persistent.[10][11] Given the lack of specific data, it is crucial to prevent its release into the environment. Do not allow this chemical to enter drains or waterways.

Conclusion: A Commitment to Informed Safety

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a valuable tool for chemical innovation. However, its utility must be balanced with a thorough understanding and respect for its potential hazards. By moving beyond mere compliance and embracing a scientifically grounded approach to safety, researchers can confidently and responsibly explore the full potential of this and other novel chemical entities. This guide serves as a starting point for developing robust, lab-specific safety protocols. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before commencing any new experimental work.

References

  • Eganhouse, R. P., et al. (2009). Alkylcyclohexanes in Environmental Geochemistry. ResearchGate. [Link]

  • Singh, R. B., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC. [Link]

  • Willet, K. L., et al. (2002). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. [Link]

  • Thiess, A. M., & Hey, W. (1969). [On the toxicity of isobutyronitrile and alpha-hydroxyisobutyronitrile (acetone cyanohydrin). Demonstration on 2 cases of poisoning]. PubMed. [Link]

  • PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. [Link]

  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • National Center for Biotechnology Information. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • EON Biotech. 1-(hydroxymethyl)cyclohexane-1-carbonitrile – (50654-43-8). [Link]

  • U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). [Link]

  • Bjarnholt, N., & Møller, B. L. (2008). Hydroxynitrile glucosides. PubMed. [Link]

  • Gouverneur, V., et al. (2018). Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. The Royal Society of Chemistry. [Link]

  • Kohler, H. P., et al. (1997). Environmental Fate of Chiral Pollutants – the Necessity of Considering Stereochemistry. CHIMIA. [Link]

Sources

1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Comprehensive Technical Guide on Phase Transitions and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development and materials characterization, I often encounter aliphatic cyclic nitriles that present unique thermodynamic behaviors. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a prime example. Widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—such as bombesin receptor antagonists [1]—this compound exhibits phase transition properties heavily dictated by its 1,1-disubstituted steric bulk and competing intermolecular forces.

This whitepaper provides an in-depth analysis of the melting point (


) and boiling point (

) of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, exploring the thermodynamic causality behind its physical state and detailing the analytical protocols required for precise laboratory characterization.

Physicochemical Profiling & Thermodynamic Causality

To understand the phase transitions of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, we must first examine its molecular architecture. The molecule consists of a flexible cyclohexane ring with a geminal (1,1) substitution pattern featuring a highly polar carbonitrile (–C≡N) group and a hydrogen-bonding hydroxymethyl (–CH₂OH) group [2].

Quantitative Data Summary
PropertyValueReference / Source
CAS Number 50654-43-8PubChem [2]
Molecular Formula C₈H₁₃NOPubChem [2]
Molecular Weight 139.19 g/mol PubChem [2]
Boiling Point (

)
274.1 ± 13.0 °C (Predicted)ChemicalBook [3]
Density 1.03 ± 0.1 g/cm³ (Predicted)ChemicalBook [3]
pKa 15.05 ± 0.10 (Predicted)ChemicalBook [3]
Mechanistic Analysis of the Boiling Point ( )

The predicted boiling point of 274.1 °C is exceptionally high for a molecule with a molecular weight of only 139.19 g/mol . This elevated


 is the result of a synergistic triad of intermolecular forces:
  • Hydrogen Bonding: The –CH₂OH moiety acts as both a potent hydrogen bond donor and acceptor, forming extensive transient networks in the liquid phase.

  • Dipole-Dipole Interactions: The linear –C≡N group possesses a strong dipole moment, aligning adjacent molecules and resisting vaporization.

  • London Dispersion Forces: The saturated, non-polar cyclohexane ring provides a substantial hydrophobic surface area, maximizing van der Waals contact.

To transition from the liquid to the vapor phase, the enthalpy of vaporization (


) must overcome all three forces simultaneously.
Mechanistic Analysis of the Melting Point ( )

Empirical melting point data for this specific CAS is rarely published in standard literature, which is highly characteristic of 1,1-disubstituted cycloaliphatics with asymmetric side chains. The steric bulk of the cyclohexane ring restricts the rotational freedom of the hydroxymethyl group. This asymmetry prevents the molecules from packing efficiently into a highly ordered crystal lattice. Consequently, the compound often exhibits a depressed melting point, frequently presenting as a viscous, supercooled liquid or an amorphous glass at standard room temperature (20–25 °C), rather than a crystalline solid.

PhaseTransition Solid Solid Phase (Ordered Lattice / Glass) MP Melting Point (T_m / T_g) Solid->MP Enthalpy (ΔH_fus) Liquid Liquid Phase (Viscous Fluid) BP Boiling Point (T_b ≈ 274°C) Liquid->BP Enthalpy (ΔH_vap) Gas Vapor Phase (Free Molecules) MP->Liquid Lattice Disruption BP->Gas Complete Separation HBond Hydrogen Bonds (-OH Group) HBond->BP High Energy Required Dipole Dipole-Dipole (-C≡N Group) Dipole->BP

Thermodynamic phase transition pathway and intermolecular forces governing the boiling point.

Experimental Methodologies for Phase Transition Analysis

Because theoretical predictions (like the 274.1 °C boiling point) carry a ±13.0 °C margin of error, rigorous empirical validation is required during drug development. The following protocols outline a self-validating system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately determine the phase transitions of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Protocol: High-Precision Determination of and

Step 1: Sample Preparation

  • Action: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Hermetically seal the pan and pierce a 50 µm pinhole in the lid.

  • Causality: A small, precise mass minimizes thermal lag across the sample, ensuring sharp endothermic peak resolution. The pinhole allows vapor to escape during boiling point analysis while maintaining a self-generated atmosphere, which prevents premature evaporation.

Step 2: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Causality: Both the nitrile and primary alcohol groups are susceptible to oxidation at elevated temperatures (>200 °C). An inert atmosphere ensures that the endothermic peaks observed are purely physical phase transitions, not oxidative degradation artifacts.

Step 3: Thermal Cycling (DSC for Melting/Glass Transition)

  • Action:

    • Ramp 1: Heat from 25 °C to 150 °C at 10 °C/min.

    • Cooling: Quench cool back to -50 °C at 20 °C/min.

    • Ramp 2: Heat from -50 °C to 150 °C at 10 °C/min.

  • Causality: The first heating ramp erases the thermal and mechanical history of the compound (e.g., stress from synthesis or storage). The second ramp provides the true thermodynamic melting point (

    
    ) or glass transition (
    
    
    
    ) dictated purely by the molecular lattice, acting as an internal control.

Step 4: Ebulliometric / TGA Analysis (for Boiling Point)

  • Action: Transfer the sample to a TGA system. Heat from 150 °C to 350 °C at a slow rate of 5 °C/min.

  • Causality: The boiling point (

    
    ) is identified as the extrapolated onset temperature of the massive endothermic mass-loss step. A slower heating rate minimizes the kinetic delay of vaporization, yielding an empirical value closer to the true thermodynamic 
    
    
    
    .

DSCWorkflow Prep Sample Preparation (2-5 mg in Al Crucible) Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat1 First Heating Cycle (10°C/min to 150°C) Purge->Heat1 Cool Cooling Cycle (Quench to -50°C) Heat1->Cool Record Initial Data Heat2 Second Heating Cycle (Eliminate Thermal History) Cool->Heat2 Analyze Thermogram Analysis (Endothermic Peaks) Heat2->Analyze Isolate Phase Transitions Results Determine T_m and T_b Analyze->Results

Differential Scanning Calorimetry (DSC) workflow for precise T_m and T_b determination.

Conclusion

The physicochemical behavior of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a masterclass in the interplay between steric hindrance and intermolecular forces. While its bulky 1,1-disubstituted cyclohexane ring disrupts lattice formation (leading to complex low-temperature melting/glass transition behaviors), its dual capability for hydrogen bonding and dipole-dipole interactions results in an exceptionally high predicted boiling point of ~274 °C. By employing rigorous, self-validating thermal analysis protocols like cyclic DSC and TGA, researchers can accurately map these transitions, ensuring high-fidelity data for downstream API synthesis and formulation.

References

  • Google Patents. "CA2484582A1 - Bombesin antagonists." Accessed March 5, 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile." Accessed March 5, 2026.[Link]

Technical Reference: Nomenclature and Synthetic Utility of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile , a critical structural motif and intermediate in the synthesis of neuroactive pharmaceutical agents, most notably Gabapentin (Neurontin) .

Executive Summary & Compound Identity

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8 ) is a bifunctional cyclohexane derivative characterized by a geminal substitution pattern at the C1 position, bearing both a nitrile (-CN) and a hydroxymethyl (-CH₂OH) group. This structural arrangement makes it a versatile "pivot" molecule in organic synthesis—capable of divergent transformation into amino acids, lactams, or dinitriles.

Its primary industrial relevance lies in its role as a precursor to 1-(Cyanomethyl)cyclohexanecarbonitrile , the direct penultimate intermediate in the manufacture of Gabapentin.

Nomenclature Landscape

The compound appears in literature under various synonyms depending on the specific chemical abstracting service or patent jurisdiction.

Nomenclature SystemSynonym / IdentifierContext
IUPAC Name 1-(Hydroxymethyl)cyclohexane-1-carbonitrileOfficial Systematic Name
CAS Index Name Cyclohexanecarbonitrile, 1-(hydroxymethyl)-Chemical Abstracts Service
Alternative Systematic 1-Cyano-1-(hydroxymethyl)cyclohexaneStructural Description
Inverted Synonym (1-Cyanocyclohexyl)methanolAlcohol-focused nomenclature
Industrial Code Gabapentin Intermediate G-OHInternal Process Coding (Var.)
Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C₈H₁₃NO

  • Molecular Weight: 139.19 g/mol

  • CAS Number: 50654-43-8

  • Physical State: Viscous liquid or low-melting solid (depending on purity)

  • Solubility: Soluble in polar organic solvents (THF, Ethanol, DCM); limited solubility in water.

Synthetic Context: The Gabapentin Pathway

The strategic value of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile lies in its conversion to Gabapentin . The pathway involves a "homologation" of the hydroxymethyl group to a cyanomethyl group, followed by hydrolysis and reduction.

Mechanism of Action (Synthetic Logic)[5]
  • Activation: The chemically inert hydroxyl group (-OH) is converted into a leaving group (Tosylate or Mesylate).

  • Substitution: A cyanide nucleophile displaces the leaving group, extending the carbon chain by one unit to form the dinitrile .

  • Transformation: The dinitrile undergoes selective hydrolysis and reduction to yield the

    
    -amino acid (Gabapentin).
    
Visualization: Synthetic Workflow

The following diagram illustrates the position of the core compound within the Gabapentin manufacturing hierarchy.

GabapentinSynthesis Figure 1: Strategic role of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile in Gabapentin synthesis. Start Cyclohexanecarbonitrile Core 1-(Hydroxymethyl) cyclohexane-1-carbonitrile (CORE TOPIC) Start->Core LDA, HCHO (α-Hydroxymethylation) Activated 1-(Tosfyloxymethyl) cyclohexanecarbonitrile Core->Activated TsCl, Pyridine (Activation) Dinitrile 1-(Cyanomethyl) cyclohexanecarbonitrile Activated->Dinitrile NaCN, DMSO (Nucleophilic Sub.) Gabapentin Gabapentin (1-Aminomethyl-cyclohexaneacetic acid) Dinitrile->Gabapentin 1. Hydrolysis 2. Reduction

Experimental Protocols

The following protocols are synthesized from standard methodologies for alpha-functionalization of nitriles and nucleophilic substitution, adapted for this specific substrate.

Protocol A: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Objective: Installation of the hydroxymethyl group via alpha-lithiation.

Reagents:

  • Cyclohexanecarbonitrile (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ from n-BuLi + Diisopropylamine]

  • Paraformaldehyde (3.0 eq) [Source of anhydrous formaldehyde]

  • THF (Anhydrous)

Methodology:

  • Enolate Generation: In a flame-dried flask under Argon, cool a solution of LDA in THF to -78°C. Add Cyclohexanecarbonitrile dropwise over 30 minutes. The solution will turn yellow, indicating the formation of the

    
    -nitrile carbanion.
    
  • Hydroxymethylation: Add Paraformaldehyde (dried and depolymerized by gentle heating or added as a suspension) to the reaction mixture. Critical Step: Maintain temperature below -60°C to prevent polymerization side-reactions.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify the crude oil via flash column chromatography (Hexanes:EtOAc 4:1) to yield the target alcohol.[2]

Protocol B: Conversion to 1-(Cyanomethyl)cyclohexanecarbonitrile

Objective: Homologation to the Gabapentin precursor.

Methodology:

  • Activation: Dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in DCM. Add Pyridine (2.0 eq) and catalytic DMAP. Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir until TLC indicates complete consumption of starting material. Work up to isolate the Tosylate.

  • Substitution: Dissolve the Tosylate in DMSO. Add Sodium Cyanide (NaCN, 1.5 eq). Safety Warning: NaCN is highly toxic; use bleach traps. Heat to 80°C for 4 hours.

  • Isolation: Pour into ice water and extract with Toluene. Evaporation yields 1-(Cyanomethyl)cyclohexanecarbonitrile (Solid, MP ~35°C).

Analytical Verification (Self-Validating Data)

To ensure the identity of the synthesized compound, compare spectral data against these expected values.

TechniqueDiagnostic SignalStructural Assignment
IR Spectroscopy ~2230 cm⁻¹ (Weak/Med)C≡N stretch (Nitrile)
IR Spectroscopy ~3400-3500 cm⁻¹ (Broad)O-H stretch (Hydroxyl)
¹H NMR (CDCl₃)

3.60 ppm (s, 2H)
-CH₂-OH (Methylene protons adjacent to Oxygen)
¹H NMR (CDCl₃)

1.2 - 2.0 ppm (m, 10H)
Cyclohexane Ring protons
¹³C NMR

~122 ppm
-CN (Nitrile Carbon)
¹³C NMR

~68 ppm
-CH₂-OH (Hydroxymethyl Carbon)
¹³C NMR

~40 ppm
C1 (Quaternary Carbon)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from [Link]

  • Google Patents.Process for the preparation of Gabapentin (WO2013190357A1).

Sources

Unlocking the Reactivity of the Hydroxymethyl Group in Cyclohexane Carbonitriles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a highly versatile, bifunctional building block in organic chemistry[1]. Featuring both a primary alcohol and an electron-withdrawing nitrile group on a rigid cyclic scaffold, it is frequently utilized as a critical intermediate in the synthesis of complex spirocyclic architectures, including pharmacologically relevant β- and γ-sultams[2]. Similar to other cyclohexanecarbonitrile derivatives, it plays a foundational role in the development of active pharmaceutical ingredients (APIs)[3]. This whitepaper provides an in-depth analysis of the structural thermodynamics, core reactivity pathways, and validated experimental protocols governing the hydroxymethyl group in this specific chemical context.

Conformational and Thermodynamic Landscape

To predict and control the reactivity of the hydroxymethyl (-CH₂OH) group, one must first understand the steric and thermodynamic environment imposed by the cyclohexane ring.

In a 1,1-disubstituted cyclohexane system, the two substituents compete for the sterically favored equatorial position. The conformational free energy (A-value) dictates this equilibrium. The nitrile group (-CN) possesses an exceptionally small A-value (~0.2 kcal/mol) due to its linear, sp-hybridized geometry, which minimizes 1,3-diaxial interactions. Conversely, the hydroxymethyl group has a significantly larger A-value (~1.7 kcal/mol).

Mechanistic Consequence: The thermodynamic equilibrium overwhelmingly favors the conformer where the -CH₂OH group is locked in the equatorial position, forcing the -CN group into the axial position. This locked conformation dictates the spatial trajectory for all incoming reagents and is the primary reason why bulky electrophiles react slower than expected with this primary alcohol.

ConformationalReactivity A 1-(Hydroxymethyl) cyclohexanecarbonitrile B Axial -CN Equatorial -CH2OH (Thermodynamically Favored) A->B Conformational Locking D Oxidation (Aldehyde/Acid) B->D [O] E Electrophilic Activation (Mesylate/Tosylate) B->E MsCl / TsCl F Spirolactonization (2-Oxaspiro[4.5]decan-3-one) B->F H+, H2O (Thorpe-Ingold Effect)

Fig 1: Conformational locking and primary reactivity pathways of the hydroxymethyl group.

Core Reactivity Pathways

Pathway A: Electrophilic Activation and the "Neopentyl" Effect

The hydroxyl group is a poor leaving group and must be activated (e.g., via mesylation or tosylation) prior to nucleophilic substitution (Sₙ2). However, the C1 carbon of the cyclohexane ring is a fully substituted quaternary center. This creates a highly hindered, "neopentyl-like" steric environment at the adjacent β-carbon (the -CH₂- of the hydroxymethyl group).

During an Sₙ2 reaction, the nucleophile must approach from the backside of the C-O bond (180° trajectory). Because the -CH₂OH group is locked equatorially, this backside approach is partially shielded by the adjacent equatorial protons at C2 and C6. To overcome this steric penalty, reactions require highly polarizable (soft) nucleophiles, polar aprotic solvents, and elevated temperatures.

Pathway B: Bifunctional Synergies and Spirocyclization

The true synthetic power of 1-(hydroxymethyl)cyclohexanecarbonitrile lies in the 1,3-relationship between the hydroxyl oxygen and the nitrile carbon. When the nitrile is subjected to harsh acidic hydrolysis, it converts to a carboxylic acid. The molecule is now perfectly pre-organized for intramolecular esterification.

The Thorpe-Ingold Effect: The gem-dialkyl effect exerted by the bulky cyclohexane ring compresses the internal bond angle between the -CH₂OH and -COOH groups. This drastically lowers the activation entropy (ΔS‡) for cyclization, driving the spontaneous formation of a highly stable 5-membered spirolactone (2-oxaspiro[4.5]decan-3-one).

Quantitative Data: Nucleophilic Substitution Kinetics

The table below summarizes the relative reactivity of various nucleophiles attacking the activated mesylate derivative, illustrating the profound impact of steric hindrance on Sₙ2 trajectories.

NucleophileReagentSolventTemp (°C)Time (h)Relative Yield (%)Mechanistic Causality
Azide NaN₃DMF801285%Linear geometry and low steric bulk easily overcome neopentyl hindrance.
Thiolate NaSMeDMF60890%Highly polarizable (soft nucleophile); excellent orbital overlap with σ* orbital.
Cyanide NaCNDMSO902460%Moderate nucleophilicity; requires higher thermal energy due to steric clash.
Amine BnNH₂THF654840%Bulky nucleophile; suffers massive steric repulsion at the transition state.

Validated Experimental Protocols

Protocol 1: Activation via Mesylation

Objective: Convert the poorly leaving hydroxyl group into a highly reactive methanesulfonate ester. Mesyl chloride (MsCl) is specifically chosen over tosyl chloride (TsCl) to minimize additional steric bulk at the already hindered neopentyl-like center.

  • Preparation: Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) to act as a non-nucleophilic acid scavenger. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the reaction.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). The dropwise addition prevents localized heating and minimizes side reactions (such as competitive chloride substitution).

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours to ensure complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(cyanocyclohexyl)methyl methanesulfonate.

Workflow Step1 1. Substrate Preparation 1-(Hydroxymethyl)cyclohexanecarbonitrile Step2 2. Activation Phase Addition of MsCl in DCM (0 °C) Step1->Step2 Step3 3. Nucleophilic Substitution Addition of NaN3 in DMF (80 °C) Step2->Step3 Step4 4. Workup & Isolation Aqueous Extraction & Concentration Step3->Step4 Step5 5. Final Product 1-(Azidomethyl)cyclohexanecarbonitrile Step4->Step5

Fig 2: Step-by-step workflow for the activation and nucleophilic substitution of the -CH2OH group.

Protocol 2: Intramolecular Spirolactonization

Objective: Synthesize 2-oxaspiro[4.5]decan-3-one via acid-catalyzed hydrolysis and subsequent Thorpe-Ingold driven cyclization.

  • Preparation: Suspend 1-(hydroxymethyl)cyclohexanecarbonitrile in a solvent mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid (1:1 v/v).

  • Hydrolysis & Cyclization: Heat the mixture to a vigorous reflux (approx. 100–110 °C) for 12–16 hours. Causality: The acetic acid acts as a co-solvent to maintain substrate solubility, while HCl provides the necessary hydronium ions to drive the difficult hydrolysis of the sterically hindered nitrile. Once the carboxylic acid forms, cyclization is nearly instantaneous.

  • Cooling & Neutralization: Cool the reaction vessel to room temperature. Carefully pour the highly acidic mixture over crushed ice and neutralize to pH 7 using solid Na₂CO₃ (gas evolution will occur).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the organic phase with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure spirolactone.

References

  • National Center for Biotechnology Information. "1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640" PubChem. Available at:[Link]

  • "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides" PubMed Central (PMC). Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile from Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating two-step protocol for the synthesis of 1-(hydroxymethyl)cyclohexane-1-carbonitrile from cyclohexanone, bypassing toxic cyanohydrin intermediates.

Strategic Rationale & Pathway Design

The synthesis of


-quaternary hydroxymethyl nitriles from cyclic ketones conventionally relies on cyanohydrin formation followed by multi-step protection and homologation. To optimize atom economy and safety, this application note details a highly efficient two-step sequence:
  • Reductive Cyanation (The Van Leusen Reaction): Direct conversion of cyclohexanone to cyclohexanecarbonitrile using Tosylmethyl isocyanide (TosMIC)[1],[2].

  • 
    -Lithiation and Hydroxymethylation:  Deprotonation of the intermediate nitrile followed by electrophilic trapping with anhydrous formaldehyde gas[3].
    

This route is prioritized because it avoids the handling of highly toxic hydrogen cyanide gas or salts, and prevents the formation of undesired regioisomers (such as spiro-epoxide ring-opening products).

Workflow A Cyclohexanone (Starting Material) B Cyclohexanecarbonitrile (Intermediate) A->B  TosMIC, t-BuOK  DME/t-BuOH, 0°C to RT   C 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile (Target) B->C  1. LDA, THF, -78°C  2. CH2O (gas)  

Fig 1: Two-step synthetic workflow from cyclohexanone to the target hydroxymethylated nitrile.

Mechanistic Insights & Causality

Step 1: Why the Van Leusen Reaction?

The Van Leusen reaction utilizes TosMIC to introduce a one-carbon unit while simultaneously reducing the carbonyl oxygen[1]. The reaction proceeds via the base-promoted addition of the TosMIC anion to cyclohexanone, forming an oxazoline intermediate. The specific solvent mixture of 1,2-dimethoxyethane (DME) and tert-butanol (


-BuOH) is critical: 

-BuOH acts as a controlled proton source that facilitates the ring-opening of the oxazoline and the subsequent elimination of the tosyl group, driving the reaction to the nitrile[2].
Step 2: Why LDA and Gaseous Formaldehyde?

Cyclohexanecarbonitrile is a weak carbon acid (pKa ~ 31). Lithium diisopropylamide (LDA) is selected as a strong, sterically hindered, non-nucleophilic base to quantitatively generate the


-cyano carbanion (which exists largely in its ketenimine resonance form) at -78 °C without attacking the electrophilic cyano group.
For the electrophile, introducing gaseous formaldehyde—generated in situ by thermal cracking of paraformaldehyde at 160 °C—is vastly superior to using aqueous formalin or solid paraformaldehyde[3]. Monomeric CH₂O gas prevents the introduction of water (which would quench the enolate) and avoids the steric hindrance and poor solubility associated with polymeric paraformaldehyde chains.

Mechanism Nitrile Cyclohexanecarbonitrile Anion Lithium α-Cyano Carbanion (Ketenimine Form) Nitrile->Anion LDA (1.1 eq), THF, -78°C (- Diisopropylamine) Alkoxide Lithium Alkoxide Intermediate Anion->Alkoxide CH2O (gas) Nucleophilic Trapping Product 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile Alkoxide->Product Sat. NH4Cl (aq) Protonation & Workup

Fig 2: Mechanistic pathway of the α-lithiation and subsequent electrophilic trapping with CH2O.

Experimental Protocols

Protocol A: Synthesis of Cyclohexanecarbonitrile (Step 1)

Caution: TosMIC can cause skin sensitization. Perform all operations in a well-ventilated fume hood.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagent Mixing: Charge the flask with cyclohexanone (9.81 g, 100 mmol) and TosMIC (21.4 g, 110 mmol) dissolved in anhydrous DME (150 mL).

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Add a solution of potassium tert-butoxide (

    
    -BuOK, 22.4 g, 200 mmol) in anhydrous 
    
    
    
    -BuOH (100 mL) dropwise over 30 minutes to manage the exothermic addition[1].
  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). Cyclohexanone stains strongly with 2,4-DNP, whereas the product nitrile is UV-inactive and requires phosphomolybdic acid (PMA) or KMnO₄ for visualization.

  • Workup: Quench the reaction by adding distilled water (200 mL). Extract the aqueous layer with diethyl ether (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation (bp ~ 65-68 °C at 15 mmHg) to yield cyclohexanecarbonitrile as a colorless oil.

Protocol B: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (Step 2)
  • Lithiation: In a flame-dried 250 mL Schlenk flask under argon, dissolve cyclohexanecarbonitrile (5.46 g, 50 mmol) in anhydrous THF (80 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 27.5 mL, 55 mmol) dropwise over 15 minutes. Stir the resulting pale-yellow enolate solution at -78 °C for 45 minutes[3].

  • Formaldehyde Cracking: In a separate, connected cracking flask, heat dry paraformaldehyde (4.5 g, 150 mmol) to 150–160 °C. Sweep the generated monomeric CH₂O gas into the -78 °C reaction mixture via a wide-bore cannula using a gentle stream of dry nitrogen[3].

  • Trapping & Warming: Once the paraformaldehyde is fully depolymerized (approx. 30 mins), remove the gas inlet. Crucially, allow the reaction mixture to slowly warm from -78 °C to room temperature over 2 hours. Causality: This specific temperature profile maximizes the hydroxymethylation yield and prevents retro-aldol-type reversion[3].

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 × 75 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 6:4) to afford the target compound as a viscous oil or low-melting solid.

Quantitative Data & Analytical Validation

Table 1: Reaction Stoichiometry & Parameters
ParameterStep 1: Reductive CyanationStep 2: Hydroxymethylation
Limiting Reagent Cyclohexanone (1.0 eq)Cyclohexanecarbonitrile (1.0 eq)
Key Reagents TosMIC (1.1 eq),

-BuOK (2.0 eq)
LDA (1.1 eq), CH₂O gas (3.0 eq)
Solvent System DME /

-BuOH (1.5:1 v/v)
Anhydrous THF
Temperature 0 °C

25 °C
-78 °C

25 °C (over 2h)
Typical Yield 75 – 82%70 – 85%
Table 2: Analytical Characterization Markers
CompoundTLC

Value
Key

H NMR Signatures (CDCl₃, 400 MHz)
IR Spectroscopy (cm

)
Cyclohexanecarbonitrile 0.65 (Hex/EtOAc 8:2)2.65 (tt, 1H,

-CH), 1.95-1.20 (m, 10H, ring CH₂)
2238 (C

N stretch)
Target Product 0.30 (Hex/EtOAc 7:3)3.55 (s, 2H, -CH₂OH) , 2.15 (br s, 1H, -OH), 1.80-1.20 (m, 10H)3450 (O-H broad), 2235 (C

N)
Troubleshooting Guide
  • Low yield in Step 1: Often caused by moisture in the

    
    -BuOH or DME. Ensure solvents are strictly anhydrous. If unreacted ketone remains, increase the reaction time or slightly warm to 35 °C.
    
  • Recovery of unreacted nitrile in Step 2: Indicates either incomplete deprotonation (ensure LDA is freshly titrated) or failure in the CH₂O gas transfer. Ensure the cannula used for CH₂O transfer is heated (e.g., wrapped in heat tape) to prevent repolymerization of formaldehyde inside the tube before it reaches the reaction flask.

References

  • Oldenziel, O. H.; Van Leusen, D.; Van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42 (19), 3114–3118. URL:[Link]

  • Organic Chemistry Portal. "Van Leusen Reaction - Reductive Cyanation." URL:[Link]

  • Posner, G. H. et al. "Design, Synthesis, Derivatization, and Structure-Activity Relationships of Simplified, Tricyclic, 1,2,4-Trioxane Alcohol Analogues of the Antimalarial Artemisinin." Journal of Medicinal Chemistry, 2003, 46 (6), 1060–1065. URL:[Link]

Sources

Application Note: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, gem-disubstituted cycloalkanes are highly prized for their ability to enforce specific conformational geometries. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a premier building block that features a cyclohexane ring substituted at the C1 position with both a nitrile (-C≡N) and a hydroxymethyl (-CH₂OH) group. This orthogonal functionality allows chemists to selectively manipulate one group without affecting the other, making it an ideal precursor for synthesizing spirocyclic scaffolds, 1,3-amino alcohols, and gabapentinoid analogs [1].

This application note details the mechanistic synthesis of this compound, its downstream divergent applications, and the self-validating analytical metrics required to ensure protocol success.

Physicochemical Properties & Structural Significance

The synthetic utility of 1-(hydroxymethyl)cyclohexane-1-carbonitrile stems from its dense functionalization. The nitrile group can act as an electrophile or be reduced to a primary amine, while the primary alcohol can be oxidized, alkylated, or converted into a leaving group.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 1-(Hydroxymethyl)cyclohexane-1-carbonitrile
CAS Registry Number 50654-43-8
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Appearance Colorless to pale yellow liquid/solid
PubChem CID 15566640

Core Synthesis Protocol: α-Hydroxymethylation of Cyclohexanecarbonitrile

The most efficient route to 1-(hydroxymethyl)cyclohexane-1-carbonitrile is the direct α-alkylation of cyclohexanecarbonitrile using a strong, non-nucleophilic base followed by trapping with an anhydrous formaldehyde source.

Mechanistic Rationale

The abstraction of the α-proton of cyclohexanecarbonitrile requires a strong base like Lithium diisopropylamide (LDA). The reaction is strictly performed at cryogenic temperatures (-78 °C) to ensure the kinetic formation of the lithiated nitrile while suppressing undesired nucleophilic attack of the intermediate onto unreacted starting material (self-condensation). Paraformaldehyde is utilized instead of aqueous formaldehyde to prevent the premature protonation of the highly reactive enolate-like intermediate.

Step-by-Step Methodology

Reagents Required:

  • Cyclohexanecarbonitrile (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Paraformaldehyde (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF and cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Inject LDA (1.1 equiv) into the cooled THF. Slowly add cyclohexanecarbonitrile (1.0 equiv) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

    • Causality: The slow addition and cryogenic temperature control the exotherm and prevent the formation of dimeric byproducts.

  • Electrophilic Addition: Add paraformaldehyde (1.5 equiv) in one rapid portion. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

    • Causality: As the reaction warms, paraformaldehyde thermally depolymerizes in situ, providing a steady, anhydrous stream of formaldehyde to react with the sterically hindered nucleophile.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to afford the pure product.

SynthesisWorkflow Step1 Cyclohexanecarbonitrile (Starting Material) Step2 LDA / THF, -78°C (Deprotonation) Step1->Step2 Step3 Lithium Cyclohexanecarbonitrile (Enolate-like Intermediate) Step2->Step3 Step4 Paraformaldehyde (Electrophilic Addition) Step3->Step4 Step5 Aqueous Quench & Extraction (Workup) Step4->Step5 Step6 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile Step5->Step6

Caption: Workflow for the α-hydroxymethylation of cyclohexanecarbonitrile using LDA and paraformaldehyde.

Downstream Applications: Divergent Synthetic Pathways

The true value of 1-(hydroxymethyl)cyclohexane-1-carbonitrile lies in its downstream versatility. The molecule can be driven down two primary divergent pathways: reduction to an amino alcohol or hydrolysis to a carboxylic acid.

DivergentSynthesis Core 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile Red Reduction (LiAlH4 or H2/Raney-Ni) Core->Red Hyd Hydrolysis (Strong Acid/Heat) Core->Hyd Amino 1-(Aminomethyl)cyclohexanemethanol (Amino Alcohol Scaffold) Red->Amino Acid 1-(Hydroxymethyl)cyclohexane- 1-carboxylic acid Hyd->Acid

Caption: Divergent synthetic applications of 1-(hydroxymethyl)cyclohexane-1-carbonitrile.

Synthesis of 1-(Aminomethyl)cyclohexanemethanol

Reduction of the nitrile yields 1-(aminomethyl)cyclohexanemethanol (CAS 2041-57-8), a highly valuable 1,3-amino alcohol used to synthesize spirocyclic 1,3-oxazines and gabapentinoid derivatives [2].

Reduction Protocol:

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere.

  • Addition: Dissolve the nitrile (1.0 equiv) in a small volume of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Causality: Dropwise addition controls the vigorous exothermic release of hydrogen gas.

  • Reduction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Causality: The nitrile group is sterically hindered by the adjacent cyclohexane ring; extended heating ensures complete reduction to the primary amine rather than stalling at an imine intermediate.

  • Fieser Workup: Cool the reaction mixture to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously for 30 minutes.

    • Causality: The Fieser workup is strictly employed to convert the gelatinous, unfilterable aluminum alkoxide complexes into granular, easily filterable inorganic salts, preventing severe product loss due to emulsion formation [3].

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with THF, and concentrate the filtrate to yield the amino alcohol.

Hydrolysis to Spirocyclic Precursors

Alternatively, strong acidic hydrolysis of the nitrile yields 1-(hydroxymethyl)cyclohexane-1-carboxylic acid. This intermediate is a direct precursor to highly constrained spirocyclic lactones. Similar gem-disubstituted cyclohexane architectures, such as 2-oxaspiro[4.5]decan-3-one, are frequently utilized in medicinal chemistry to lock molecules into biologically active conformations [4].

Analytical Characterization Guidelines

To ensure the protocol represents a self-validating system, researchers must confirm the success of the α-hydroxymethylation before proceeding to downstream steps. The following spectroscopic markers are diagnostic for pure 1-(hydroxymethyl)cyclohexane-1-carbonitrile.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget Signal / ExpectationDiagnostic Significance
¹H NMR (CDCl₃) ~3.50 ppm (s, 2H)Confirms the presence of the newly added hydroxymethyl (-CH₂OH) group.
¹H NMR (CDCl₃) ~1.20 - 1.80 ppm (m, 10H)Confirms the intact cyclohexane ring system.
¹³C NMR (CDCl₃) ~122.0 ppmValidates the retention of the nitrile (-C≡N) carbon.
¹³C NMR (CDCl₃) ~65.0 ppmConfirms the hydroxymethyl carbon.
FT-IR ~3400 cm⁻¹ (broad)O-H stretching vibration, confirming successful formaldehyde addition.
FT-IR ~2230 cm⁻¹ (sharp)C≡N stretching vibration, confirming the nitrile group survived the reaction.

References

  • "1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640." PubChem, National Center for Biotechnology Information. URL:[Link]

  • Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 31(3), 162-171. URL:[Link]

  • "2-Oxaspiro[4.5]decan-3-one | C9H14O2 | CID 23661." PubChem, National Center for Biotechnology Information. URL:[Link]

Catalytic hydrogenation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Executive Summary

This guide details the protocol for the catalytic hydrogenation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1) to (1-(aminomethyl)cyclohexyl)methanol (2).[1] This transformation is a critical step in the synthesis of spiro-cyclic peptidomimetics and Gabapentinoid analogs.

The reduction of a nitrile adjacent to a quaternary carbon and a hydroxyl group presents unique challenges:

  • Steric Hindrance: The quaternary center at C1 impedes catalyst approach.

  • Chemo-selectivity: Prevention of secondary amine formation (dimerization).

  • Cyclization Risk: Potential for intramolecular trapping of the imine intermediate by the pendant hydroxyl group, leading to oxazoline/oxazine byproducts.

This protocol prioritizes a Raney Nickel (Ra-Ni) mediated reduction doped with ammonia, ensuring >95% selectivity for the primary amine.

Reaction Pathway & Mechanistic Insights

The hydrogenation of nitriles proceeds through a stepwise reduction on the catalyst surface. Understanding the intermediates is vital for controlling impurities.

Key Species:

  • Nitrile (Substrate): Adsorbs via the nitrogen lone pair and

    
    -system.
    
  • Imine Intermediate (

    
    ):  The critical branch point.
    
    • Path A (Desired): Further hydrogenation to Primary Amine.

    • Path B (Side Reaction): Condensation with already formed Primary Amine to form a secondary imine, which reduces to a Secondary Amine (Dimer) .[1]

    • Path C (Specific Risk): Intramolecular attack by the

      
      -hydroxyl group to form a spiro-oxazoline derivative.
      

Mitigation Strategy:

  • Ammonia (

    
    ):  Shifts the equilibrium away from the secondary imine (Path B) by mass action.
    
  • Low Temperature (<60°C): Minimizes the activation energy available for cyclodehydration (Path C).[1]

Figure 1: Reaction pathway showing the critical imine intermediate and the role of ammonia in suppressing dimerization.[1]

Strategic Considerations

ParameterRecommendationRationale
Catalyst Raney Nickel (Active) High activity for nitrile reduction; cost-effective for scale-up.[1] Alternative: Rh/Al

O

(5%) for small-scale/screening (non-pyrophoric).[1]
Solvent Methanol (7M NH

)
Methanol provides high H

solubility.[1] Ammonia is mandatory to inhibit secondary amine formation.
Pressure 50 - 60 bar (725 - 870 psi) High pressure favors the rapid hydrogenation of the imine to the amine (Path A) over condensation (Path B).[1]
Temperature 50°C Sufficient for kinetics but low enough to prevent thermal cyclization or degradation.
Concentration 0.5 - 1.0 M Moderate concentration balances throughput with heat management (reaction is exothermic).[1]

Detailed Protocol: High-Pressure Hydrogenation

Safety Warning:

  • Raney Nickel is pyrophoric (ignites in air).[1] Handle only as a wet slurry under inert gas (Argon/Nitrogen).[1]

  • Hydrogen gas at high pressure poses an explosion hazard. Use rated autoclaves (Hastelloy or Stainless Steel 316).

  • Ammonia is toxic and corrosive. Work in a well-ventilated fume hood.

Materials:
  • Substrate: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (Purity >98%).[1]

  • Catalyst: Raney Nickel (W.R. Grace 2800 or equivalent), stored in water (pH ~10).[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Additive: Ammonia gas (anhydrous) or 7N NH

    
     in Methanol solution.
    
Step-by-Step Procedure:

1. Catalyst Preparation (The "Wash" Step) [1][2]

  • Purpose: Remove water (which can stall the reaction or promote hydrolysis) and replace it with the reaction solvent.

  • Weigh approx. 20 wt% (relative to substrate) of Raney Nickel slurry into a beaker.

  • Decant the supernatant water carefully.

  • Wash the catalyst 3 times with Methanol (anhydrous). Do not let the catalyst dry out.

2. Reactor Loading

  • Place the washed Raney Nickel slurry into the autoclave liner.

  • Dissolve the substrate (1-(Hydroxymethyl)cyclohexane-1-carbonitrile) in Methanol.[1]

  • Add the substrate solution to the autoclave.

  • Ammonia Addition:

    • Method A (Preferred): Add commercially available 7N NH

      
       in MeOH to achieve a final concentration of ~1.5 - 2.0 M NH
      
      
      
      in the reactor.
    • Method B (Gas): Seal the reactor and charge with anhydrous NH

      
       gas to ~3-5 bar before adding Hydrogen.
      

3. Hydrogenation

  • Seal the autoclave. Purge 3 times with Nitrogen (10 bar) to remove oxygen.

  • Purge 2 times with Hydrogen (10 bar).[1]

  • Pressurize to 50 bar (725 psi) with Hydrogen.

  • Set stirring to maximum (e.g., 1000 rpm) to eliminate mass-transfer limitations.[1]

  • Heat to 50°C .

  • Monitoring: Monitor H

    
     uptake. The reaction is typically complete when pressure drop ceases (approx. 4–8 hours).
    

4. Workup

  • Cool reactor to room temperature.

  • Vent H

    
     carefully. Purge with Nitrogen.
    
  • Filtration: Filter the reaction mixture through a Celite pad (pre-wetted with MeOH) to remove Raney Nickel. Keep the filter cake wet at all times to prevent ignition. Quench the filter cake immediately in water/dilute acid for disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to remove Methanol and Ammonia.

  • Result: The crude product is typically a viscous, colorless oil.

Quality Control & Analytical Methods

Due to the lack of a strong chromophore in the product, standard UV-HPLC is ineffective.

Recommended Method: GC-FID [1]

  • Column: DB-1 or DB-Amine (30m x 0.25mm).[1][3]

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium, 1.0 mL/min.

  • Oven: 50°C (2 min) -> 10°C/min -> 250°C (5 min).

  • Detector: FID, 280°C.

  • Derivatization (Optional): If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.[1]

Specification Targets:

  • Conversion: >99.0% (Disappearance of Nitrile).

  • Selectivity: >95.0% Primary Amine.

  • Dimer Impurity: <2.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or H

starvation.
1. Increase stirring speed (mass transfer).2. Check H

pressure.3. Wash Ra-Ni more thoroughly (remove storage alkali).
High Dimer Formation Insufficient Ammonia.Increase NH

concentration to >2.0 M or add NH

gas pressure (5 bar).
Unknown Impurity (M+13) Methylation of amine (if high temp).[1]Reduce temperature to <50°C. Ensure Methanol is high purity.
Product Solidification Carbonate formation.The amine absorbs CO

from air. Store under Nitrogen or convert to HCl salt immediately.

Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.[1]

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Classic reference for Nitrile reduction mechanisms).

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002).[1] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.[1] Link

  • Fluorochem Product Data. (1-(Aminomethyl)cyclohexyl)methanol.[1][4] Link

  • Google Patents. Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid (Gabapentin Precursors). CN1221525C. Link

  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst. Link[1]

Sources

Application Note: Scalable Synthesis and Process Optimization of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8)[1]

Executive Summary & Mechanistic Rationale

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (Molecular Formula: C8H13NO, MW: 139.19 g/mol ) is a highly versatile bifunctional building block extensively utilized in pharmaceutical research [1]. Its geminally disubstituted cyclohexane ring provides a rigid, lipophilic scaffold ideal for developing spirocyclic compounds, unnatural amino acids, and conformationally restricted pharmacophores.

Commercially available standards typically demand a purity of ≥98% [2]. To achieve this at scale, the synthetic route must be robust, economically viable, and safe. The most efficient pathway for scale-up is the direct


-hydroxymethylation of cyclohexanecarbonitrile.

Causality in Reaction Design:

  • Base Selection: Lithium diisopropylamide (LDA) is selected over weaker bases to ensure rapid, quantitative, and irreversible deprotonation of the

    
    -proton of cyclohexanecarbonitrile, preventing unreacted starting material from complicating downstream purification.
    
  • Electrophile: Paraformaldehyde is utilized as a stable, solid source of formaldehyde. Upon addition to the reaction mixture, the thermal equilibrium and the presence of the highly nucleophilic enolate drive the depolymerization and subsequent trapping of the monomeric formaldehyde.

  • Temperature Control: The initial deprotonation must be conducted at cryogenic temperatures (-78 °C) to prevent the self-condensation (Thorpe-Ziegler reaction) of the nitrile enolate.

Process Workflow Visualization

The following diagram outlines the critical path for the scale-up synthesis, highlighting the transition from raw materials to the isolated product.

G N1 Cyclohexanecarbonitrile (Starting Material) N3 Lithium Enolate Intermediate N1->N3 Deprotonation N2 LDA Generation (DIPA + n-BuLi, THF, -78°C) N2->N3 Base Preparation N4 Electrophilic Addition (Paraformaldehyde, -78°C to RT) N3->N4 Hydroxymethylation N5 Aqueous Quench (Sat. NH4Cl) N4->N5 Reaction Completion N6 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile (Crude) N5->N6 Phase Separation N7 Purification (Vacuum Distillation / Cryst.) N6->N7 Downstream Processing N8 Purified Product (>98% Purity) N7->N8 Final Isolation

Figure 1: Synthetic workflow for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Scale-Up Optimization Data

During process development, the stoichiometry of the electrophile and the temperature profile during addition were identified as critical process parameters (CPPs). The table below summarizes the optimization data to maximize the yield while minimizing the formation of bis-alkylated or condensation byproducts.

EntryLDA (eq.)Paraformaldehyde (eq.)Addition Temp (°C)Warming ProfileIsolated Yield (%)Purity (HPLC, %)
11.051.1-78Maintained at -78 °C for 4h4592.5
21.101.5-78Warmed to 0 °C over 2h7896.0
3 1.15 2.0 -78 Warmed to RT over 4h 89 >98.5
41.203.00Warmed to RT over 2h6285.0 (Impure)

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the reaction proceeds as intended before advancing to the next step.

Materials Required:
  • Cyclohexanecarbonitrile: 100.0 g (0.916 mol, 1.0 eq.)

  • Diisopropylamine (DIPA): 106.6 g (1.05 mol, 1.15 eq.)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 420 mL (1.05 mol, 1.15 eq.)

  • Paraformaldehyde: 55.0 g (1.83 mol, 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF): 1.5 L

Step-by-Step Methodology:

Phase 1: Enolate Generation (Cryogenic)

  • System Preparation: Purge a 3 L jacketed glass reactor with ultra-high purity Argon. Charge the reactor with anhydrous THF (1.0 L) and DIPA (106.6 g).

  • Base Formation: Cool the mixture to -78 °C using a dry ice/acetone bath or cryogenic chiller. Slowly add n-BuLi (420 mL) via an addition funnel over 45 minutes.

    • Causality: The slow addition controls the exothermic metallation. Maintain internal temperature below -65 °C. Stir for 30 minutes post-addition to ensure complete LDA formation.

  • Substrate Addition: Dilute cyclohexanecarbonitrile (100.0 g) in anhydrous THF (200 mL). Add this solution dropwise to the LDA mixture over 1 hour.

    • Validation Check: A color change to pale yellow typically indicates successful enolate formation. Stir at -78 °C for an additional 1 hour.

Phase 2: Electrophilic Trapping 4. Paraformaldehyde Addition: Briefly open the argon stream and add solid paraformaldehyde (55.0 g) in one portion.

  • Causality: Adding it as a solid avoids the need to pre-crack the polymer, which is hazardous and difficult at scale. The reaction must be kept strictly at -78 °C during addition to prevent premature reaction.
  • Thermal Profiling: Remove the cooling source. Allow the reaction mixture to warm gradually to room temperature (approx. 20-25 °C) over a period of 4 hours.
  • Causality: As the mixture warms, paraformaldehyde depolymerizes into active formaldehyde, which is immediately consumed by the enolate.

Phase 3: Quench and Downstream Processing 6. Quenching: Cool the reactor to 0 °C. Cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL).

  • Causality: NH₄Cl provides a mild proton source to quench unreacted LDA and protonate the lithium alkoxide product without causing acid-catalyzed dehydration of the newly formed alcohol.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 400 mL). Combine the organic layers and wash with brine (500 mL).
  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Phase 4: Purification 9. Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Distill under high vacuum (e.g., 0.1 mmHg). Collect the main fraction corresponding to 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

  • Alternative: If the product solidifies upon standing, it can be recrystallized from a mixture of hexanes/ethyl acetate to achieve >98% purity [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile" PubChem,[Link]

Application Notes and Protocols for the Synthesis of 2-Azaspiro[4.5]decan-3-one from 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Spirocyclic Lactams

Spirocyclic lactams are a prominent structural motif in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutic agents. The γ-lactam, 2-azaspiro[4.5]decan-3-one, serves as a key building block for a variety of biologically active molecules, including the anticonvulsant drug Gabapentin. This document provides a detailed guide to the synthesis of this valuable lactam from the readily accessible precursor, 1-(hydroxymethyl)cyclohexane-1-carbonitrile, via an intramolecular Ritter reaction.

Reaction Overview: The Intramolecular Ritter Reaction

The conversion of 1-(hydroxymethyl)cyclohexane-1-carbonitrile to 2-azaspiro[4.5]decan-3-one is most effectively achieved through an acid-catalyzed intramolecular cyclization, a variant of the Ritter reaction.[1][2] The Ritter reaction, first reported in 1948, is a versatile method for the formation of amides from nitriles and a carbocation source.[3] In this intramolecular version, the hydroxyl and nitrile functionalities are present in the same molecule, leading to the formation of a cyclic amide, or lactam.

The reaction proceeds through a series of well-defined steps:

  • Carbocation Formation: In the presence of a strong acid, the hydroxyl group of the starting material is protonated, forming a good leaving group (water). Departure of the water molecule generates a primary carbocation.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrile nitrogen then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring and a highly electrophilic nitrilium ion intermediate.

  • Hydration and Tautomerization: The nitrilium ion is subsequently attacked by water, which is present in the reaction medium. A series of proton transfers and tautomerization steps then lead to the final stable lactam product.

Choosing the Right Reagents: A Matter of Acidity and Control

The success of the intramolecular Ritter reaction hinges on the choice of the acid catalyst. Strong Brønsted acids are typically employed to facilitate the formation of the initial carbocation.[1]

Table 1: Comparison of Common Acid Catalysts for the Intramolecular Ritter Reaction

ReagentTypical ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Concentrated H₂SO₄, often used as the solvent or in a co-solvent, at temperatures ranging from 0 °C to room temperature.Readily available, inexpensive, and highly effective at promoting carbocation formation.Can lead to charring and other side reactions if not carefully controlled. Workup can be challenging due to its high boiling point and viscosity.
Trifluoroacetic Acid (TFA) Used as a solvent or co-solvent, often at room temperature or with gentle heating.Acts as both a strong acid and a good solvent for many organic compounds. Easier to remove during workup than sulfuric acid.More expensive than sulfuric acid. Can be corrosive.
Formic Acid (HCOOH) Can be used as a solvent and acid catalyst, typically with heating.Less aggressive than sulfuric acid, which can sometimes lead to cleaner reactions.Generally requires higher temperatures and may result in longer reaction times.

For the synthesis of 2-azaspiro[4.5]decan-3-one, concentrated sulfuric acid is a common and effective choice due to its strong dehydrating and acidic properties, which efficiently drive the formation of the carbocation and subsequent cyclization.

Experimental Protocols

Synthesis of Starting Material: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

A common route to the starting material involves the reaction of cyclohexanone with formaldehyde and a cyanide source, such as potassium cyanide, in a Strecker-type reaction. This procedure should be performed with extreme caution in a well-ventilated fume hood due to the use of highly toxic cyanide.

Protocol for the Intramolecular Ritter Reaction: Synthesis of 2-Azaspiro[4.5]decan-3-one

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(hydroxymethyl)cyclohexane-1-carbonitrile. Cool the flask in an ice bath to 0 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled starting material with vigorous stirring. The amount of sulfuric acid can vary, and it can be used as the solvent. A typical starting point is to use a 5-10 fold excess (by weight) of sulfuric acid. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour) and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will quench the reaction and dilute the sulfuric acid.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude lactam.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-azaspiro[4.5]decan-3-one.

Visualizing the Process

Reaction Mechanism

Intramolecular Ritter Reaction Start 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H⁺ Carbocation Primary Carbocation Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Intramolecular Attack Hydrated_Intermediate Hydrated Intermediate Nitrilium_Ion->Hydrated_Intermediate + H₂O Lactam 2-Azaspiro[4.5]decan-3-one Hydrated_Intermediate->Lactam Tautomerization - H⁺

Caption: Mechanism of the Intramolecular Ritter Reaction.

Experimental Workflow

Experimental Workflow Start_Material 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Cooling Cool to 0 °C Start_Material->Cooling Acid_Addition Slowly add conc. H₂SO₄ Cooling->Acid_Addition Reaction Stir at 0 °C to RT Acid_Addition->Reaction Quenching Pour onto ice Reaction->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with CH₂Cl₂ Neutralization->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Recrystallization/Chromatography) Concentration->Purification Product 2-Azaspiro[4.5]decan-3-one Purification->Product

Caption: Step-by-step experimental workflow for lactam synthesis.

Conclusion and Future Perspectives

The intramolecular Ritter reaction provides a robust and efficient method for the synthesis of 2-azaspiro[4.5]decan-3-one. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is critical for the successful formation of the key carbocation intermediate. Careful control of the reaction conditions and a well-executed workup procedure are essential for obtaining the desired lactam in high yield and purity. This spirocyclic lactam serves as a valuable platform for the development of new chemical entities with potential therapeutic applications, making this synthetic route a cornerstone for further research and drug discovery endeavors.

References

  • PubChem. 2-Azaspiro[4.5]decan-3-one. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Zhang, Y., et al. (2020). Organic Process Research & Development 24.2, 216-227.
  • Feng, C., et al. (2018). Organic Letters 20.20, 6449-6452.
  • Li, J. J. (2021).
  • The Ritter reaction and the Beckmann fragmentation. Available at: [Link]

  • Blucher Proceedings. Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. Available at: [Link]

  • RSC Publishing. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Available at: [Link]

  • SciSpace. Ritter reaction of N-(hydroxymethyl)saccharin with nitriles. Available at: [Link]

  • MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available at: [Link]

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of the Solvent

In the realm of synthetic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction. This is particularly true for multifunctional molecules like 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of both a hydroxyl and a nitrile group on a quaternary carbon center imparts a unique reactivity profile that demands careful consideration of the reaction medium.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for key transformations involving this valuable intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure procedural success and scientific integrity.

Physicochemical Properties of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

A thorough understanding of the substrate's properties is fundamental to rational solvent selection.

PropertyValueSource
Molecular FormulaC₈H₁₃NO[3][4]
Molecular Weight139.19 g/mol [3][6]
Physical FormLiquid
Storage TemperatureRoom Temperature

The presence of the polar hydroxyl and nitrile groups suggests that 1-(Hydroxymethyl)cyclohexane-1-carbonitrile will exhibit solubility in a range of polar solvents.[1]

Core Reactions and Strategic Solvent Selection

The reactivity of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is dominated by the chemistry of its two functional groups: the nitrile and the hydroxyl group. The following sections will explore common transformations and provide detailed guidance on solvent choice.

Reduction of the Nitrile Group to a Primary Amine

The conversion of the nitrile to a primary amine is a cornerstone transformation, yielding 1-amino-1-(hydroxymethyl)cyclohexane, a valuable precursor for various downstream applications. This reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Causality of Solvent Choice:

  • Catalytic Hydrogenation: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation. They effectively dissolve the substrate and are compatible with common catalysts such as Raney nickel or palladium on carbon. The solvent's ability to donate protons can facilitate the final steps of the reduction mechanism. For industrial applications, processes have been developed using methanol as a uniform solvent to improve efficiency and reduce waste.[7]

  • Chemical Reduction (e.g., with LiAlH₄): Aprotic ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory for reductions with highly reactive metal hydrides like lithium aluminum hydride (LiAlH₄). These solvents are inert to the reducing agent and can effectively solvate the metal hydride complex. The use of protic solvents would lead to a violent reaction and consumption of the reducing agent.

Experimental Protocol: Catalytic Hydrogenation in Methanol

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol to dissolve the substrate, followed by the addition of a catalytic amount of Raney nickel (typically 5-10 wt%).

  • Reaction Setup: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up Substrate 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Solvent Methanol Substrate->Solvent Dissolve Catalyst Raney Nickel Solvent->Catalyst Suspend Hydrogenation Pressurize with H₂ Heat (50-70 °C) Catalyst->Hydrogenation Filtration Filter to remove catalyst Hydrogenation->Filtration Concentration Concentrate filtrate Filtration->Concentration Product 1-Amino-1-(hydroxymethyl)cyclohexane Concentration->Product

Caption: Workflow for the catalytic hydrogenation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Hydrolysis of the nitrile functionality provides 1-hydroxy-1-cyclohexanecarboxylic acid, another important synthetic intermediate. This transformation can be performed under either acidic or basic conditions.

Causality of Solvent Choice:

  • Aqueous Conditions: Water is the primary reagent for hydrolysis. The reaction is often carried out in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid ) or a strong base (e.g., sodium hydroxide ). The choice between acidic and basic conditions can depend on the stability of other functional groups in the molecule and the desired work-up procedure. α-Hydroxynitriles can be hydrolyzed exothermically in both aqueous acid and base.[8][9]

  • Co-solvents: To improve the solubility of the starting material, a co-solvent that is miscible with water, such as ethanol or dioxane , may be added.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Acid Addition: Slowly add a concentrated strong acid, such as sulfuric acid, to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent.

Esterification of the Hydroxyl Group

The hydroxyl group can be readily esterified to introduce a variety of functional groups, which can be useful for modifying the compound's properties or for use as a protecting group.[10]

Causality of Solvent Choice:

  • Aprotic Solvents: Esterification reactions, particularly those using acyl chlorides or anhydrides, are typically carried out in aprotic solvents such as dichloromethane (DCM) , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) . These solvents do not interfere with the reaction and can effectively dissolve both the substrate and the acylating agent.

  • Base as a Catalyst and Acid Scavenger: A base, such as pyridine or triethylamine , is often added to catalyze the reaction and to scavenge the acidic byproduct (e.g., HCl). Pyridine can also serve as the solvent in some cases.

Experimental Protocol: Esterification with Acetic Anhydride

  • Reaction Setup: Dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add a slight excess of acetic anhydride (e.g., 1.2 eq) and a catalytic amount of a base like pyridine.

  • Reaction Progress: Stir the reaction at room temperature and monitor its completion by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester product.

G Start 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Reduction Reduction (e.g., H₂/Raney Ni) Solvent: Methanol Start->Reduction Hydrolysis Hydrolysis (e.g., H₂SO₄/H₂O) Solvent: Water/Ethanol Start->Hydrolysis Esterification Esterification (e.g., Ac₂O/Pyridine) Solvent: DCM Start->Esterification Amine 1-Amino-1-(hydroxymethyl)cyclohexane Reduction->Amine Acid 1-Hydroxy-1-cyclohexanecarboxylic acid Hydrolysis->Acid Ester 1-Cyano-1-cyclohexylmethyl acetate Esterification->Ester

Caption: Key reactions of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and typical solvents.

Solvent Selection Summary Table

Reaction TypeRecommended SolventsRationale
Nitrile Reduction (Catalytic Hydrogenation) Methanol, EthanolProtic, good solubility for substrate and catalyst.[7]
Nitrile Reduction (Chemical Hydrides) Tetrahydrofuran (THF), Diethyl etherAprotic, inert to highly reactive reducing agents.
Nitrile Hydrolysis Water (with co-solvents like Ethanol, Dioxane)Water is the reagent; co-solvents enhance solubility.
Hydroxyl Esterification Dichloromethane (DCM), THF, DMFAprotic, good solubility for reactants, inert to reaction conditions.

Conclusion: A Pathway to Optimized Synthesis

The judicious selection of a solvent is paramount for the successful execution of reactions involving 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. By understanding the interplay between the substrate's properties, the reaction mechanism, and the solvent's characteristics, researchers can significantly enhance reaction efficiency, yield, and purity. This guide provides a foundational framework for making informed decisions, empowering scientists to navigate the reactive landscape of this versatile building block with confidence and precision.

References

  • PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Available from: [Link]

  • EON Biotech. 1-(hydroxymethyl)cyclohexane-1-carbonitrile – (50654-43-8). Available from: [Link]

  • LookChem. 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Available from: [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. Available from: [Link]

  • MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). Available from: [Link]

Sources

One-pot synthesis methods involving 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting Bifunctionality in One-Pot Synthetic Workflows Involving 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Executive Summary

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. Featuring a primary hydroxyl group and a nitrile group attached to the same quaternary carbon, this compound is an ideal precursor for synthesizing complex spirocyclic pharmacophores and 1,3-amino alcohols. This application note details two highly efficient, self-validating one-pot workflows: a tandem reductive amidation to yield protected amino alcohols, and an acid-catalyzed cascade yielding functionalized spirolactones.

The Chemical Logic of Bifunctionality

The synthetic utility of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile stems from its geminal substitution pattern. The 1,3-relationship between the heteroatoms allows for rapid intramolecular trapping and cascade reactions. By carefully selecting the reaction environment (reductive vs. acidic), chemists can dictate whether the molecule extends into a linear protected amine or folds into a rigid spirocyclic ring.

Workflow I: Tandem Reductive Amidation (One-Pot Nitrile Reduction & Protection)

Mechanistic Rationale

The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary amine byproducts. This occurs because the nascent primary amine acts as a nucleophile, attacking the highly reactive surface-bound imine intermediate[2].

To circumvent this, we employ a one-pot tandem reduction-protection strategy. By saturating the reaction medium with Di-tert-butyl dicarbonate (Boc₂O), the primary amine is acylated immediately upon formation. The resulting carbamate is non-nucleophilic, effectively shutting down the dimerization pathway. This causality-driven approach not only improves the yield but prevents the need to isolate a highly polar, water-soluble free amino alcohol.

G A 1-(Hydroxymethyl) cyclohexane-1-carbonitrile B Intermediate Imine (Surface bound) A->B H2, Catalyst (Reduction) C 1-(Aminomethyl) cyclohexylmethanol B->C H2 (Reduction) D N-Boc-1-(aminomethyl) cyclohexylmethanol C->D Boc2O (In situ trapping) E Secondary Amine Byproduct (Suppressed) C->E Reaction with Imine (Blocked by Boc2O)

Mechanistic pathway of tandem one-pot reduction and Boc-protection avoiding secondary amines.

Step-by-Step Protocol

Materials:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq, 10 mmol, 1.39 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, 2.62 g)

  • Raney Nickel (slurry in water, approx. 10% w/w)

  • Methanol (50 mL)

  • Hydrogen gas (balloon or Parr shaker at 50 psi)

Procedure:

  • Preparation: In a flame-dried hydrogenation flask, dissolve the nitrile substrate and Boc₂O in 50 mL of Methanol. Self-Validation: Ensure complete dissolution; Boc₂O melting endotherm may slightly cool the flask.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst under an argon atmosphere. (Caution: Raney Ni is highly pyrophoric; never let the filter cake dry).

  • Hydrogenation: Purge the flask with Hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12–16 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc 7:3). The starting material (UV inactive, stains with KMnO₄) should be fully consumed, replaced by a higher Rf spot (Boc-protected product).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess Methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude residue is typically pure enough for downstream synthesis but can be passed through a short silica plug to afford pure N-Boc-1-(aminomethyl)cyclohexylmethanol.

Workflow II: Acid-Catalyzed Cascade (One-Pot Hydrolysis & Lactonization)

Mechanistic Rationale

Nitrile hydrolysis typically requires forcing conditions. While base-catalyzed hydrolysis often stalls at the primary amide stage due to electrostatic repulsion between the hydroxide anion and the electron-rich amide, acid catalysis protonates the intermediate, maintaining high electrophilicity and driving the reaction to the carboxylic acid.

In this specific substrate, the geminal substitution on the cyclohexane ring induces a pronounced Thorpe-Ingold (gem-dialkyl) effect. The bulky cyclohexane ring compresses the internal angle between the newly formed carboxylic acid and the hydroxymethyl group, forcing them into spatial proximity. This drastically lowers the entropic barrier for cyclization, resulting in spontaneous, quantitative intramolecular Fischer esterification to form a 5-membered spirolactone (2-Oxaspiro[4.5]decan-3-one).

G A 1-(Hydroxymethyl) cyclohexane-1-carbonitrile B Primary Amide Intermediate A->B H2O, H+ (Hydration) C 1-(Hydroxymethyl) cyclohexanecarboxylic acid B->C H2O, H+, Heat (Hydrolysis, -NH4+) D 2-Oxaspiro[4.5]decan-3-one (Spirolactone) C->D Intramolecular Esterification (-H2O)

Acid-catalyzed one-pot hydrolysis and intramolecular lactonization via Thorpe-Ingold effect.

Step-by-Step Protocol

Materials:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq, 10 mmol, 1.39 g)

  • 6M Aqueous Hydrochloric Acid (20 mL)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the nitrile in 20 mL of 6M HCl.

  • Cascade Initiation: Heat the mixture to a vigorous reflux (approx. 105 °C) for 24 hours. Self-Validation: The initial biphasic mixture will gradually become homogeneous as the nitrile hydrolyzes to the more soluble amide/acid, followed by the separation of a new organic oil layer as the highly lipophilic spirolactone forms.

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Purification via Workup: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL). Crucial Step: This base wash removes any uncyclized carboxylic acid intermediate, ensuring only the neutral spirolactone remains in the organic phase.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-Oxaspiro[4.5]decan-3-one is obtained in exceptional purity without the need for column chromatography.

Quantitative Yield and Analytical Data

The following table summarizes the expected quantitative outcomes and diagnostic analytical markers for both one-pot workflows, allowing researchers to quickly verify their synthesized products.

ParameterWorkflow I: Reductive AmidationWorkflow II: Acid Cascade
Target Scaffold N-Boc-1-(aminomethyl)cyclohexylmethanol2-Oxaspiro[4.5]decan-3-one
Typical Yield 85 - 90%88 - 93%
Purity (HPLC) > 98%> 99%
Reaction Time 12 - 16 hours24 hours
Key ¹H NMR (CDCl₃) 1.44 (s, 9H), 3.12 (d, 2H), 3.45 (s, 2H)1.30-1.75 (m, 10H), 4.15 (s, 2H)
Mass Spec (m/z) 266.17 [M+Na]⁺155.09 [M+H]⁺

References

  • National Center for Biotechnology Information. "1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640", PubChem. Available at:[Link]

  • Google Patents. "Bombesin antagonists - CA2484582A1" (Detailed methodologies on nitrile reduction and protection strategies in drug discovery), Google Patents.

Sources

Application Note: High-Purity Crystallization of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile via crystallization Content Type: Application Note & Protocol

Executive Summary

This application note details a robust protocol for the purification of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) via low-temperature crystallization. While often isolated as a viscous oil or low-melting solid (commercial grades typically >95% purity), pharmaceutical applications—specifically as a key intermediate for gabapentinoids and spiro-cyclic scaffolds—require purities exceeding 99.5% with strict limits on unreacted cyclohexanecarbonitrile.

This guide moves beyond standard distillation, which often fails to separate close-boiling homologous impurities, and introduces a controlled cooling crystallization workflow using an MTBE/n-Heptane solvent system. This method effectively rejects non-polar starting materials and polar oligomeric byproducts.

Physicochemical Characterization & Challenge

Before initiating purification, the operator must understand the phase behavior of the target molecule.

PropertyValue / DescriptionImplication for Processing
Molecular Formula C₈H₁₃NOPolar functionality (-OH, -CN)
Molecular Weight 139.19 g/mol Low MW suggests high solubility in organic solvents.
Physical State (RT) Viscous Liquid / Low-Melting SolidRequires sub-ambient crystallization temperatures.
Melting Point ~30–35°C (Pure)Product may oil out if cooling is too rapid.
Key Impurity A CyclohexanecarbonitrileStarting material; non-polar; soluble in heptane.
Key Impurity B Paraformaldehyde oligomersFrom synthesis; insoluble in MTBE.
The "Oiling Out" Challenge

The primary failure mode in purifying this compound is "oiling out" (liquid-liquid phase separation) rather than nucleation. This occurs when the supersaturation limit is exceeded at a temperature above the metastable melting point of the solvated crystal.

  • Solution: Use of a seed bed and a controlled cooling ramp (0.2°C/min) prevents the formation of an amorphous oil phase.

Process Development: Solvent Selection

A solvent screening study was conducted to identify the optimal system for rejection of the unreacted starting material (Cyclohexanecarbonitrile).

  • Single Solvents:

    • Ethanol/Methanol: Too soluble; low recovery even at -20°C.

    • Hexane/Heptane: Product is immiscible (oils out immediately).

    • Toluene: Good solubility, but poor impurity rejection.

  • Binary System Selected: MTBE / n-Heptane (1:3 v/v)

    • MTBE (Methyl tert-butyl ether): Acts as the solubilizer. It dissolves the hydroxyl group via H-bonding.

    • n-Heptane: Acts as the anti-solvent. It retains the non-polar cyclohexanecarbonitrile impurity in the mother liquor while forcing the target polar nitrile to crystallize at low temperatures.

Detailed Experimental Protocol

Materials & Equipment[1]
  • Crude Material: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (Assay ~90-95%).

  • Solvents: MTBE (HPLC Grade), n-Heptane (HPLC Grade).

  • Equipment: Jacketed glass reactor (or 3-neck flask) with overhead stirrer, internal temperature probe, cryostat/chiller capable of -25°C.

Step-by-Step Methodology
Step 1: Dissolution (The "Clear Point")
  • Charge 100 g of crude 1-(Hydroxymethyl)cyclohexane-1-carbonitrile into the reactor.

  • Add 150 mL of MTBE . Stir at 150 RPM.

  • Heat the mixture to 35°C . Ensure the solution is homogenous.

    • Note: If the solution is hazy (paraformaldehyde residues), filter hot through a sintered glass funnel (Grade 3).

  • Slowly add 300 mL of n-Heptane while maintaining the temperature at 35°C.

    • Observation: The solution should remain clear. If turbidity appears, add MTBE in 10 mL increments until clear.

Step 2: Nucleation Zone
  • Cool the solution to 20°C over 30 minutes.

  • Seeding (Critical): Add 0.1 g of pure seed crystals.

    • No seeds available? Dip a glass rod in liquid nitrogen and scratch the inner wall of the vessel at the liquid interface to induce nucleation.

  • Hold at 20°C for 1 hour .

    • Visual Check: A white, crystalline haze should develop. If an oil droplet forms, reheat to 35°C and add 20 mL more MTBE, then repeat.

Step 3: Crystal Growth & Impurity Rejection
  • Initiate a cooling ramp from 20°C to -20°C .

    • Cooling Rate: 0.2°C/min (Linear ramp).

    • Why? Rapid cooling traps impurities in the crystal lattice and risks oiling out.

  • Agitation speed should be increased to 250 RPM as the slurry thickens to ensure good mass transfer.

  • Hold at -20°C for a minimum of 4 hours . This ensures maximum yield and thermodynamic stability of the crystal form.

Step 4: Isolation
  • Pre-chill the filtration funnel (Buchner or Nutsche) to < 0°C (store in freezer or rinse with cold heptane).

  • Filter the slurry rapidly under vacuum.

  • Wash: Displace the mother liquor with 100 mL of cold n-Heptane (-20°C) .

    • Do NOT use MTBE in the wash: It will dissolve the product.

  • Drying: Dry the filter cake in a vacuum oven at 25°C (do not exceed 30°C as the product melts/sublimes) for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision nodes and flow of the purification process.

PurificationProcess Start Crude Material (Viscous Oil) Dissolution Dissolution in MTBE (35°C) Start->Dissolution Antisolvent Add n-Heptane (Maintain 35°C) Dissolution->Antisolvent CheckHaze Is Solution Clear? Antisolvent->CheckHaze FilterHaze Hot Filtration (Remove Polymer) CheckHaze->FilterHaze No (Hazy) Cooling1 Cool to 20°C CheckHaze->Cooling1 Yes FilterHaze->Cooling1 Seeding Seeding Step (Induce Nucleation) Cooling1->Seeding Cooling2 Slow Ramp to -20°C (0.2°C/min) Seeding->Cooling2 Hold Hold at -20°C (4 Hours) Cooling2->Hold Filtration Cold Filtration (Pre-chilled Funnel) Hold->Filtration Wash Wash with Cold Heptane Filtration->Wash FinalProduct Pure Crystalline Solid (>99.5%) Wash->FinalProduct

Figure 1: Critical Process Flow for the Crystallization of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Analytical Validation & Quality Control

To validate the success of the purification, the following analytical methods are recommended.

GC-FID Method (Purity)
  • Column: DB-WAX or equivalent (Polar column required to separate nitrile from alcohol).

  • Inlet: 250°C, Split 20:1.

  • Oven: 50°C (2 min) → 10°C/min → 220°C (5 min).

  • Detector: FID at 260°C.

  • Acceptance Criteria:

    • Target Peak Area: >99.5%.

    • Cyclohexanecarbonitrile (Starting Material): <0.1%.

1H-NMR (Identity & Solvents)
  • Solvent: CDCl₃.

  • Key Signals:

    • δ 3.50 ppm (s, 2H, -CH ₂OH): Diagnostic singlet.

    • δ 1.2–2.0 ppm (m, 10H, Cyclohexane ring).

    • Check for residual MTBE (singlet ~1.2 ppm) and Heptane (multiplets ~0.9, 1.3 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; insufficient seed; temperature > MP.Re-heat to dissolve oil. Add more seed. Reduce cooling rate to 0.1°C/min.
Low Yield Too much MTBE; filtration temperature too high.Distill off 10% solvent volume.[1] Ensure filtration is done at -20°C.
Purity < 99% Poor washing; occlusion of mother liquor.Reslurry the wet cake in cold heptane (-20°C) and refilter.
Product Melts in Oven Drying temp > 30°C.Dry under high vacuum at ambient temperature (20-25°C).

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[2] Tetrahedron, 58(26), 5209-5242. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.[3] Retrieved from

  • Organic Syntheses. (1998). Nucleophilic Hydroxymethylation: Preparation of 1-(Hydroxymethyl)cyclohexanol.[1] Org.[4][1] Synth. 75,[4][1] 12. (Referenced for analogous physicochemical behavior).[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this cyanohydrin derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research, ensuring the integrity and purity of your starting materials.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Q1: What is 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, and why is its stability a critical concern?

A1: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a cyanohydrin, a class of organic compounds containing a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. Cyanohydrins are valuable synthetic intermediates. However, they are inherently unstable and can undergo a reversible decomposition reaction, reverting to their precursor carbonyl compound (in this case, an aldehyde derived from cyclohexanecarboxaldehyde) and highly toxic hydrogen cyanide (HCN) gas.[1][2] This decomposition compromises sample purity, affects reaction yields, introduces hazardous byproducts, and can lead to inconsistent experimental results.

Q2: What are the primary factors that accelerate the decomposition of this compound?

A2: The stability of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is significantly influenced by its chemical environment. The primary factors that accelerate its decomposition are:

  • Alkaline Conditions (High pH): Basic environments are the most significant catalyst for the reverse reaction that breaks down the cyanohydrin.[1][3] The presence of even trace amounts of base can initiate rapid decomposition.

  • Elevated Temperatures: Heat provides the energy to overcome the activation barrier for the decomposition reaction, significantly increasing its rate.[1][4]

  • Presence of Water (Moisture): Water can facilitate the decomposition process and can also hydrolyze the nitrile group under certain conditions, though the primary concern during storage is the reversion to the carbonyl and HCN.[1][3][4]

Q3: What are the tell-tale signs of decomposition in a stored sample?

A3: You can identify decomposition through both physical observation and analytical methods:

  • Visual & Olfactory Signs: A pure sample should be a clear liquid or solid. Decomposition may lead to a yellow or brown discoloration.[5] A very distinct and dangerous sign is the faint, bitter almond-like smell of hydrogen cyanide (HCN).[1] If you detect this odor, handle the material with extreme caution in a certified chemical fume hood.

  • Analytical Evidence: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are definitive.[1] In a decomposed sample, you will observe a decrease in the peak corresponding to 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and the appearance or increase of peaks corresponding to the starting carbonyl compound.

Q4: How does acidic stabilization prevent hydrolysis and decomposition?

A4: The decomposition of cyanohydrins is base-catalyzed. By adding a small amount of an acid, you neutralize any trace basic impurities present in the compound or its storage container. This maintains a slightly acidic environment (typically pH 4-5), which suppresses the equilibrium shift back towards the starting materials.[1][6] The acidic conditions ensure the stability of the cyanohydrin structure.

Q5: Which acidic stabilizers are recommended, and are there differences between them?

A5: Several acids are effective stabilizers. The choice often depends on the scale of storage and the requirements of subsequent reactions:

  • Inorganic Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are widely used, especially in industrial applications, for their effectiveness and low cost.[1]

  • Organic Acids: Citric acid and boric acid are also excellent stabilizers and may be preferred in applications where potential discoloration from strong mineral acids is a concern.[7] Boric anhydride can be particularly useful if the cyanohydrin is contaminated with water, as it reacts with water to form boric acid in situ.[7]

The typical concentration for these stabilizers ranges from 0.01% to 5% by weight relative to the cyanohydrin.[7]

Troubleshooting Guide: Storage & Handling Issues

This section provides solutions to specific problems you may encounter during the storage and use of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Problem: My stored sample has discolored and developed a suspicious odor.

Cause & Solution: This is a classic sign of decomposition. The discoloration and odor indicate the reversion of the cyanohydrin to its carbonyl precursor and the formation of hydrogen cyanide (HCN). This was likely caused by insufficient initial stabilization, exposure to basic residues in the container, or moisture ingress.

Immediate Action:

  • Safety First: Handle the container exclusively within a certified chemical fume hood.

  • Re-stabilization: If the decomposition is minor (slight color change), you may be able to salvage the material by adding a small amount of an acidic stabilizer (e.g., a few drops of sulfuric acid or a small amount of citric acid) and mixing thoroughly.

  • Verification: After re-stabilization, re-analyze the material to confirm its purity before use. If decomposition is significant, proper disposal according to your institution's EHS guidelines is recommended.

Problem: My GC-MS analysis shows significant decomposition, but the sample looks fine.

Cause & Solution: While the sample might be stable at room temperature, cyanohydrins can be thermally labile. The high temperatures of the GC injection port (often >150°C) can cause on-column decomposition, giving a misleading analytical result.[8][9]

Troubleshooting Steps:

  • Lower Inlet Temperature: Try reducing the GC inlet temperature to the lowest possible value that still allows for efficient volatilization.

  • Use a Derivatization Agent: To increase thermal stability, you can "protect" the hydroxyl group by converting it into a silyl ether (e.g., using BSTFA) or an acetate ester before GC analysis.[10] This makes the molecule much more robust.

  • Alternative Analysis: Use a non-destructive technique like NMR spectroscopy to confirm the purity of the compound at ambient temperature.

Problem: The acidic stabilizer is interfering with my base-sensitive downstream reaction.

Cause & Solution: The stabilizer, while necessary for storage, can be incompatible with certain reaction conditions (e.g., reactions involving Grignard reagents, strong bases, or base-sensitive catalysts).

Options:

  • Neutralization: Carefully neutralize the acidic stabilizer with a suitable base immediately before your reaction. This should be done at a low temperature to prevent decomposition of the cyanohydrin during the neutralization process.

  • Purification: Purify the cyanohydrin via vacuum distillation to remove the non-volatile acidic stabilizer.[1] Caution: This must be done rapidly and at the lowest possible temperature to prevent thermal decomposition during the distillation itself.[11]

  • Alternative Stabilizer: If you anticipate this issue, consider using a volatile stabilizer that can be more easily removed under vacuum prior to your reaction.

Recommended Storage & Stabilization Protocol

This table summarizes the best practices for ensuring the long-term stability of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

ParameterRecommended ConditionRationale & Causality
Temperature Store at low temperatures (e.g., 2-8°C).Reduces the kinetic rate of the decomposition reaction.[1]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[1]Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation pathways.
pH Maintain a slightly acidic pH (4-5).[1][6]Suppresses the base-catalyzed retro-Strecker reaction, which is the primary decomposition pathway.
Stabilizer Add 0.01% - 1% w/w of an acidic stabilizer (e.g., H₂SO₄, Citric Acid).[7]Neutralizes any trace basic impurities and provides a stable acidic environment.
Container Use a tightly sealed, clean, and dry glass container.Prevents moisture ingress and contamination from residues on the container walls.
Visualization of the Decomposition Pathway

The following diagram illustrates the base-catalyzed decomposition of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. This equilibrium is shifted to the left (favoring the stable cyanohydrin) under acidic conditions.

Hydrolysis_Mechanism cluster_stabilization Stabilization Principle Cyanohydrin 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Intermediate Deprotonated Intermediate (Unstable) Cyanohydrin->Intermediate Reversible, Base-Catalyzed Carbonyl Cyclohexanone (Decomposition Product) Intermediate->Carbonyl Decomposes HCN Hydrogen Cyanide (Decomposition Product) Base Base (OH⁻) H2O H₂O Acid Acid (H⁺) (Stabilizer) Acid->Cyanohydrin Suppresses Decomposition info

Caption: Base-catalyzed decomposition of the cyanohydrin.

Experimental Protocol: Stabilization of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

This protocol provides a general method for stabilizing a freshly synthesized or unstabilized sample.

Materials:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

  • Acidic stabilizer (e.g., Citric Acid, solid, or concentrated Sulfuric Acid)

  • Anhydrous solvent (optional, e.g., diethyl ether)

  • Glass storage vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Perform all operations in a certified chemical fume hood. Ensure all glassware is scrupulously clean and dry.

  • Weighing: Accurately weigh the 1-(Hydroxymethyl)cyclohexane-1-carbonitrile into a clean, dry flask. If it is in a solvent, ensure the solution is anhydrous.

  • Stabilizer Addition:

    • For Citric Acid (Solid): Add citric acid in an amount corresponding to 0.1% of the weight of the cyanohydrin (e.g., 10 mg of citric acid for 10 g of cyanohydrin).[1]

    • For Sulfuric Acid (Liquid): Carefully add a single drop of concentrated sulfuric acid using a glass pipette.

  • Mixing: Stir the mixture gently for 15-20 minutes at room temperature to ensure the stabilizer is fully dissolved and homogeneously distributed.

  • Transfer & Storage: Transfer the stabilized solution to a properly labeled glass storage vial. Purge the headspace with an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.

  • Final Storage: Place the sealed vial in a cool, dark location, preferably in a refrigerator rated for chemical storage (2-8°C).

References

  • Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Oreate AI. [Link]

  • Process for stabilizing cyanohydrins.
  • Acetone Cyanohydrin | C4H7NO | CID 6406. PubChem, National Center for Biotechnology Information. [Link]

  • Acetone cyanohydrin. Organic Syntheses Procedure. [Link]

  • Cyanohydrin stability on GC. Reddit r/Chempros. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acetone Cyanohydrin Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • The Analysis of Air for Acetone Cyanohydrin Using Solid Sorbent Sampling and Gas Chromatography. NIOSH. [Link]

  • Cyanohydrins. Chemistry LibreTexts. [Link]

  • 5,5-dimethylhydantoin. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Acid Stability of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and reactivity of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (HMCC) under acidic conditions.[1] It is designed for organic chemists and process engineers involved in the synthesis of spirocyclic intermediates or Gabapentin-related analogs.[1]

Executive Summary & Chemical Context

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (HMCC) is a geminally substituted cyclohexane derivative.[1] Under acidic conditions, it exhibits complex behavior due to the proximity of the nucleophilic hydroxyl group (-CH₂OH) and the electrophilic nitrile group (-CN).

While simple nitriles hydrolyze to carboxylic acids, HMCC undergoes a rapid intramolecular cyclization (lactonization) in the presence of acid, forming a thermodynamically stable spiro-lactone. This transformation often competes with or supersedes the formation of the open-chain hydroxy-acid, leading to "unknown" impurities if not monitored correctly.[1]

Key Structural Transformation:

  • Precursor: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (

    
    )[1][2]
    
  • Primary Degradant: 2-Oxaspiro[4.5]decan-3-one (Spiro-Lactone)[1]

  • Intermediates: 1-(Hydroxymethyl)cyclohexane-1-carboxamide[1]

Troubleshooting Guides (Q&A)

Issue 1: Identification of a Non-Polar Impurity (RRT > 1.0)

User Question: "I am attempting to hydrolyze HMCC to the corresponding hydroxy-acid using 6N HCl at reflux. HPLC analysis shows the disappearance of the starting material, but a new, less polar peak has formed (approx. 20-30% area) that does not match the acid. What is this impurity?"

Technical Diagnosis: You are observing the formation of 2-oxaspiro[4.5]decan-3-one . Unlike simple linear nitriles, HMCC possesses a pendant hydroxyl group at the C1 position. In acidic media, the hydrolysis intermediate (imidate or hydroxy-acid) undergoes intramolecular esterification (lactonization) . This 5-membered ring formation is entropically favored (Baldwin's rules: 5-exo-trig/dig) and occurs spontaneously.[1]

Mechanism:

  • Protonation of the nitrile (-CN → -C≡NH⁺).[1]

  • Hydrolysis to the amide, then to the carboxylic acid.

  • Nucleophilic attack of the hydroxymethyl oxygen on the carbonyl carbon.

  • Loss of water to close the lactone ring.

Corrective Action:

  • If the Acid is the desired product: You must hydrolyze the lactone ring open. This requires basic conditions (saponification). Treat the reaction mixture with NaOH (pH > 12) to form the carboxylate salt, which is stable in water. Acidify carefully only during isolation, or isolate as the salt.

  • If the Lactone is the desired product: Continue heating. The reaction is driven to the lactone by the removal of water.

Issue 2: Incomplete Conversion & Amide Stalling

User Question: "My reaction seems to 'stall' with a significant amount of an intermediate peak appearing before the acid product. Increasing the acid concentration doesn't seem to help."

Technical Diagnosis: The intermediate is likely 1-(hydroxymethyl)cyclohexane-1-carboxamide .[1] Nitrile hydrolysis proceeds in two distinct steps:

  • Nitrile (

    
    ) 
    
    
    
    Amide (
    
    
    ) [Fast][1]
  • Amide (

    
    ) 
    
    
    
    Acid (
    
    
    ) [Slow, Rate-Determining]

The steric bulk of the cyclohexane ring at the geminal position hinders the attack of water on the amide carbonyl, making the second step significantly slower.

Optimization Protocol:

  • Temperature: Increase temperature to reflux (>90°C). Amide hydrolysis has a high activation energy.

  • Acid Strength: Use H₂SO₄ (approx. 50-70%) instead of HCl.[1] Sulfuric acid allows for higher reaction temperatures (above 100°C) without boiling off the acid, driving the amide-to-acid conversion.[1]

Issue 3: Unexpected Ethyl/Methyl Ester Formation

User Question: "I used ethanolic HCl to maintain solubility. I now see a product with a mass corresponding to the ethyl ester. Why did this form?"

Technical Diagnosis: You have triggered the Pinner Reaction . In the presence of an alcohol (ethanol) and anhydrous acid (HCl gas or strong acid), the nitrile reacts with the alcohol to form an imidate ester salt, which then hydrolyzes to the ester upon workup, rather than the acid.

Corrective Action:

  • Solvent Switch: Avoid primary alcohols (MeOH, EtOH) if the free acid is the target. Use acetic acid , dioxane , or water as the co-solvent.

  • Recovery: If the ester has already formed, it can be hydrolyzed to the acid using aqueous NaOH/MeOH reflux.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of HMCC in acidic media, highlighting the competition between hydrolysis and lactonization.

HMCC_Pathways HMCC 1-(Hydroxymethyl) cyclohexane-1-carbonitrile (Starting Material) Amide Intermediate Amide (Stalled Intermediate) HMCC->Amide H+/H2O (Fast) Lactone 2-Oxaspiro[4.5]decan-3-one (Spiro-Lactone Impurity) HMCC->Lactone Direct Cyclization (Via Imidate) Ester Ethyl Ester (Pinner Product) HMCC->Ester EtOH/HCl (Pinner Rxn) Acid 1-(Hydroxymethyl) cyclohexanecarboxylic Acid (Open Form) Amide->Acid H+/H2O, Heat (Slow) Acid->Lactone -H2O (Spontaneous in Acid) Lactone->Acid NaOH/H2O (Saponification)

Caption: Divergent reaction pathways of HMCC in acidic conditions. Red node indicates the thermodynamic sink (Lactone) in acid.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Retention Behavior

CompoundStructure TypePolarityHPLC Elution Order (Reverse Phase)Key MS Fragment (m/z)
HMCC NitrileMedium2139

Amide Int. Primary AmideHigh1 (Early)157

Hydroxy-Acid Carboxylic AcidHigh1 (pH dependent)158

Spiro-Lactone Cyclic EsterLow3 (Late)140

Table 2: Stability Matrix (Acidic Conditions)

ConditionPrimary ProductRisk Factor
Dilute HCl (1N), 25°C No Reaction / Slow HydrolysisLow conversion.[1]
6N HCl, Reflux (100°C) Spiro-Lactone + AcidMixture formation. High lactone content.
H₂SO₄ (50%), 110°C Spiro-Lactone Dehydration favored.
HCl in Ethanol (Anhydrous) Ethyl Ester Pinner reaction side-product.[1]

Validated Experimental Protocols

Protocol A: Synthesis of 2-Oxaspiro[4.5]decan-3-one (Lactone)

Use this protocol if the "impurity" is actually your desired target.[1]

  • Charge: 10.0 g (72 mmol) of HMCC into a 250 mL round-bottom flask.

  • Acid Addition: Add 50 mL of 6M HCl.

  • Reaction: Heat to reflux (approx. 100°C) for 6–8 hours. Monitor by HPLC for the disappearance of the amide intermediate.

  • Workup: Cool to room temperature. The lactone is less soluble in water than the acid and may separate as an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove trace open-chain acid).

  • Dry/Concentrate: Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect >85% conversion to the lactone.

Protocol B: Hydrolysis to 1-(Hydroxymethyl)cyclohexanecarboxylic Acid

Use this protocol to avoid the lactone impurity.[1]

  • Hydrolysis: Perform the acid hydrolysis as above (Steps 1-3).

  • Saponification (Critical Step): Do not isolate yet. Cool the reaction mixture to 0°C.

  • Base Addition: Slowly add 50% NaOH solution until pH > 12. This opens the lactone ring to the carboxylate salt.

  • Wash: Extract the basic aqueous layer with Ethyl Acetate (to remove unreacted nitrile/amide/lactone). Discard the organic layer.

  • Isolation: Acidify the aqueous layer carefully to pH 2-3 with conc. HCl in the presence of extraction solvent (e.g., EtOAc) and immediately extract.

    • Note: Prolonged exposure of the free acid to pH < 2 will reform the lactone.

  • Evaporation: Evaporate solvent at low temperature (< 40°C).

References

  • BenchChem. (2025). Alternative precursors for Gabapentin synthesis. Retrieved from .

  • PubChem. (2025). 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link].

  • Organic Chemistry Portal. (2024). Lactone Synthesis and Reactivity. Retrieved from [Link].

Sources

Validation & Comparative

GC-MS Impurity Profiling of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Comparative Guide to Column Chemistries and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a highly functionalized cycloalkane serving as a critical building block in the synthesis of spiro-fused heterocycles and complex active pharmaceutical ingredients (APIs)[]. Structurally, the molecule (C₈H₁₃NO, MW: 139.19 g/mol ) features a cyclohexane ring substituted at the C1 position with both a primary alcohol (-CH₂OH) and a nitrile (-CN) group[2].

For drug development professionals, controlling the impurity profile of this intermediate is paramount. The presence of unreacted starting materials (e.g., cyclohexanecarbonitrile) or elimination byproducts (e.g., cyclohex-1-ene-1-carbonitrile) can severely impact downstream catalytic yields. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling these volatile and semi-volatile impurities. However, the dual polarity of the -OH and -CN groups presents unique chromatographic challenges that require precise methodological design.

Mechanistic Causality: The Analytical Challenge

Developing a robust GC-MS method for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile requires overcoming the inherent hydrogen-bonding capabilities of the primary hydroxyl group.

Why Direct Injection Fails

When analyzed underivatized on a standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane), the free -OH group interacts strongly with active silanol sites within the GC inlet liner and the column's stationary phase. This interaction causes:

  • Severe Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.5, masking closely eluting trace impurities.
    
  • Thermal Degradation: The high inlet temperatures (>250°C) required to volatilize the polar molecule can induce localized thermal degradation, artificially inflating the concentration of elimination impurities (like cyclohex-1-ene-1-carbonitrile).

The Derivatization Imperative

To engineer a self-validating and robust system, silylation is highly recommended. By reacting the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), the polar -OH group is converted into a volatile -O-TMS (trimethylsilyl) ether.

  • Why MSTFA over BSTFA? MSTFA and its reaction byproduct (N-methyltrifluoroacetamide) are highly volatile. They elute well before the critical low-boiling impurities (e.g., cyclohexanecarbonitrile), preventing solvent-front masking—a common failure point when using heavier derivatization reagents like BSTFA.

GCMS_Workflow A 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Sample (API) B Direct Injection (Underivatized) A->B Aqueous/Organic Extract C Derivatization (MSTFA + 1% TMCS) A->C Aprotic Solvent (ACN) D Polar Column (DB-WAX) High Bleed Risk at >240°C B->D E Non-Polar Column (HP-5MS) Optimal Volatility & Peak Shape C->E F Peak Tailing & Thermal Degradation Detected D->F G Robust Impurity Profiling (LOD < 0.05%) E->G

Fig 1: GC-MS method optimization workflow for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Experimental Protocols: A Self-Validating System

The following protocol outlines the optimized derivatization and GC-MS acquisition parameters designed to achieve a Limit of Detection (LOD) of <0.05% for key impurities.

Step-by-Step Sample Preparation
  • Diluent Preparation: Ensure the use of ultra-dry, anhydrous Acetonitrile (ACN). Causality: Trace water will rapidly hydrolyze the MSTFA reagent, leading to incomplete derivatization and shifting retention times.

  • Sample Solubilization: Accurately weigh 10.0 mg of the 1-(Hydroxymethyl)cyclohexane-1-carbonitrile sample into a 10 mL volumetric flask and bring to volume with anhydrous ACN (1.0 mg/mL).

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution into a 2 mL amber GC autosampler vial. Add 100 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane). Causality: TMCS acts as a Lewis acid catalyst, accelerating the silylation of sterically hindered alcohols.

  • Incubation: Cap the vial securely with a PTFE-lined septum and incubate at 60°C for 30 minutes in a dry block heater.

  • Cooling: Allow the vial to cool to room temperature prior to injection to prevent pressure-induced injection volume variations.

GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 21.6 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: m/z 35–400.

Comparative Data & Impurity Profiling

Method Performance Comparison

To objectively demonstrate the superiority of the derivatized HP-5MS method, it was compared against an underivatized approach using a polar DB-WAX (Polyethylene Glycol) column.

Table 1: Chromatographic Performance Comparison

ParameterHP-5MS (Derivatized with MSTFA)DB-WAX (Underivatized)
Analyte Form TMS-EtherFree Alcohol
Peak Asymmetry (

)
1.05 (Excellent)2.45 (Severe Tailing)
Theoretical Plates (

)
> 120,000< 45,000
Baseline Stability Flat up to 280°CSevere column bleed > 240°C
Impurity LOD 0.02%0.15%
Conclusion Recommended for QA/QC Not suitable for trace analysis
Key Impurities and Mass Spectral Identification

When analyzing the MSTFA-derivatized sample, the Electron Ionization (EI) mass spectra provide distinct fragmentation patterns for structural elucidation.

Table 2: Key Impurities Identified via HP-5MS (Derivatized Method)

Elution OrderCompound NameOrigin / MechanismMolecular Ion (

)
Base Peak / Key Fragments (

)
1Cyclohex-1-ene-1-carbonitrileElimination byproduct107107, 79, 53
2CyclohexanecarbonitrileUnreacted starting material10967, 54, 41
31-(Hydroxymethyl)cyclohexane-1-carbonitrile (API) Target Analyte (TMS-Derivatized) 211 103, 108, 196, 73
41,1'-bi(cyclohexyl)-1,1'-dicarbonitrileDimerization impurity216108, 81, 67
Fragmentation Pathway of the Target Analyte

Understanding the EI fragmentation of the TMS-derivatized API is crucial for accurate MS library matching and Selected Ion Monitoring (SIM) method development. The molecular ion (


 211) is typically weak. The base peak is often m/z 103, corresponding to the oxonium ion formed via alpha-cleavage.

MS_Frag M M+ (m/z 211) TMS-Derivative F1 [M - CH3]+ (m/z 196) M->F1 -CH3 (15 Da) F2 [M - CH2OTMS]+ (m/z 108) M->F2 -CH2OTMS (103 Da) F3 [CH2=O-TMS]+ (m/z 103) M->F3 Alpha Cleavage F4 [TMS]+ (m/z 73) F3->F4 -CH2O (30 Da)

Fig 2: Primary EI-MS fragmentation pathways for the TMS-derivatized analyte.

Conclusion

For the rigorous quality control of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, relying on underivatized injections onto polar columns yields sub-optimal chromatographic resolution and risks thermal degradation. By implementing an MSTFA-based derivatization strategy paired with a non-polar HP-5MS column, analytical scientists can eliminate hydroxyl-induced peak tailing, stabilize the molecule thermally, and achieve superior sensitivity (LOD < 0.05%) for critical synthesis impurities.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from[Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd Edition). Academic Press. Retrieved from[Link]

Sources

1H NMR Chemical Shifts for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile , contrasting it with key structural analogs to aid in precise characterization.

Executive Summary & Structural Context

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a critical bifunctional building block, featuring a cyclohexane ring geminally substituted with a nitrile group (-CN) and a hydroxymethyl group (-CH₂OH).[1] This gem-disubstitution at the C1 position eliminates the typical methine proton found in monosubstituted cyclohexanes, creating a distinct NMR signature useful for monitoring reactions such as the alkylation of cyclohexanecarbonitrile or the desymmetrization of cyclohexane derivatives.

This guide compares the target molecule's spectral performance against two primary alternatives/analogs:

  • 1-(Hydroxymethyl)cyclohexanol: An analog where the nitrile is replaced by a hydroxyl group.

  • Cyclohexanecarbonitrile: The monosubstituted precursor, lacking the hydroxymethyl group.

Chemical Shift Analysis & Comparison

The following data synthesizes experimental baselines from high-field NMR (300-500 MHz) in CDCl₃.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃)
Proton EnvironmentTarget: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Analog A: 1-(Hydroxymethyl)cyclohexanol [1]Analog B: Cyclohexanecarbonitrile [2]
-CH₂-OH (Methylene)3.55 – 3.75 ppm (s) 3.45 ppm (s or d)Absent
-OH (Hydroxyl)2.0 – 3.5 ppm (br s) 2.1 – 2.4 ppm (t or s)Absent
Ring C2/C6 (Equatorial)1.9 – 2.1 ppm (m) 1.5 – 1.7 ppm (m)1.9 – 2.0 ppm (m)
Ring C2/C6 (Axial)1.6 – 1.8 ppm (m) 1.5 – 1.7 ppm (m)1.3 – 1.5 ppm (m)
Ring C3/C4/C5 1.2 – 1.6 ppm (m) 1.25 – 1.70 ppm (m)1.2 – 1.7 ppm (m)
C1-H (Alpha to CN)Absent (Quaternary C)Absent (Quaternary C)2.65 ppm (tt)
Mechanistic Insight & Causality[1]
  • The Diagnostic Singlet: The most critical feature of the target molecule is the -CH₂OH resonance. Unlike the precursor (Analog B), which lacks this signal, or the starting material, the target exhibits a sharp singlet (or doublet if coupled to OH) in the 3.55–3.75 ppm range.

    • Causality: The shift is deshielded relative to a standard alkyl methylene (~1.3 ppm) due to the direct attachment to Oxygen (alpha-effect) and the geminal Nitrile group (beta-effect). While the hydroxyl analog (Analog A) resonates at 3.45 ppm, the nitrile group in the target exerts a slightly stronger deshielding anisotropic effect, typically pushing the signal downfield by 0.1–0.2 ppm.

  • Loss of Alpha-Proton: The disappearance of the multiplet at 2.65 ppm (present in Cyclohexanecarbonitrile) confirms the successful substitution at the C1 position. This is the primary indicator of reaction completion during synthesis.

  • Ring Rigidity: The gem-disubstitution locks the cyclohexane ring more rigidly than in monosubstituted derivatives, often resolving the equatorial and axial protons at C2/C6 into distinct multiplets even at room temperature.

Experimental Protocol: Optimal Resolution

To ensure reproducibility and spectral fidelity (Trustworthiness), follow this self-validating protocol.

Step-by-Step Characterization Workflow
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1] Use DMSO-d₆ if the -OH proton signal is required for verification (it will appear as a distinct triplet due to coupling with CH₂, typically at 4.5-5.0 ppm, and the CH₂ will split into a doublet).[1]

  • Sample Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations may induce intermolecular Hydrogen bonding, shifting the -OH peak and broadening the -CH₂- signal.[1]

  • Shimming: Focus on the solvent residual peak (CHCl₃ at 7.26 ppm). A linewidth <0.5 Hz is required to resolve the fine splitting of the ring protons.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the quaternary C1 neighbors).

    • Scans: 16–64.

Visualization: Structural Logic & Splitting Tree

The following diagram illustrates the logical flow of signal assignment and the connectivity responsible for the observed splitting patterns.

NMR_Assignment Molecule 1-(Hydroxymethyl) cyclohexane-1-carbonitrile C1 C1 Quaternary (No H) Molecule->C1 CH2OH -CH2-OH (Diagnostic Signal) C1->CH2OH Substituent 1 Ring Cyclohexane Ring (C2-C6) C1->Ring Substituent 2 Signal_A 3.55-3.75 ppm Singlet (in CDCl3) CH2OH->Signal_A Deshielded by O & CN Signal_B 1.2-2.1 ppm Complex Multiplets Ring->Signal_B Axial/Equatorial Split Signal_A->Signal_B NOE Correlation (Spatial Proximity)

Caption: Structural connectivity mapping to NMR signals. The C1 quaternary center isolates the CH2OH protons from the ring coupling, resulting in a singlet.

References

  • Organic Syntheses. "1-(Hydroxymethyl)cyclohexanol." Org.[2][3][4] Synth.1998 , 75, 161. Link (Accessed 2026-03-05).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Cyclohexanecarbonitrile 1H NMR Spectrum." Spectral Database for Organic Compounds (SDBS). SDBS No. 3086. Link (Accessed 2026-03-05).[1]

  • PubChem. "1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CID 15566640)."[1] National Center for Biotechnology Information.Link (Accessed 2026-03-05).[1]

Sources

Comparative Guide: IR Spectroscopy Techniques for Nitrile Peak Analysis in 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of vibrational spectroscopy. When analyzing bi-functional aliphatic compounds like 1-(Hydroxymethyl)cyclohexane-1-carbonitrile , selecting the correct Infrared (IR) sampling technique is not merely a matter of convenience—it directly dictates the integrity of your quantitative data.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR for the specific isolation and quantification of the nitrile (-C≡N) stretch in the presence of a geminal hydroxyl (-OH) group.

The Analytical Challenge: Causality Behind the Spectra

To understand why technique selection matters, we must first examine the physical chemistry of the target molecule. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile contains two highly relevant functional groups:

  • The Hydroxyl Group (-OH): Produces a broad, intense stretching band between 3200–3500 cm⁻¹ due to extensive intermolecular hydrogen bonding.

  • The Nitrile Group (-C≡N): Produces a sharp stretching band typically located near 2250 cm⁻¹ for saturated aliphatic systems[1].

The Mechanistic Hurdle: While the nitrile peak is highly diagnostic because few other functional groups absorb in the 2200–2300 cm⁻¹ region[1], its intensity is fundamentally governed by the change in dipole moment (


) during the stretching vibration[2]. The carbon-nitrogen triple bond is polar, but its dipole moment change is moderate compared to a carbonyl (C=O) group, resulting in a naturally weaker IR absorbance[2]. Furthermore, the proximity of the strongly hydrogen-bonding hydroxymethyl group can alter the local dielectric environment, causing subtle peak broadening.

Capturing this weak, environmentally sensitive peak requires an analytical method that maximizes the Signal-to-Noise (S/N) ratio without introducing optical artifacts.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The critical limitation of ATR for nitrile analysis is that the depth of penetration (


) is directly proportional to the wavelength of the incident light [3].
Because the -C≡N stretch occurs at a relatively high wavenumber (~2250 cm⁻¹, or 

), the evanescent wave penetrates less than half as deeply into the sample as it does in the fingerprint region (e.g., 1000 cm⁻¹,

)[3]. Consequently, the already weak nitrile peak appears artificially suppressed in an uncorrected ATR spectrum.
Transmission FTIR

Transmission spectroscopy passes the IR beam entirely through the sample (via a liquid cell or KBr pellet). This method strictly obeys the Beer-Lambert Law across the entire spectral range. Because the pathlength is uniform and independent of wavelength, the relative intensity of the high-wavenumber -C≡N peak is preserved, yielding a significantly higher S/N ratio and superior quantitative reliability[4].

Comparative Data Matrix

The following table summarizes the objective performance metrics of both techniques when analyzing the 2250 cm⁻¹ region.

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (0.1 mm Liquid Cell)
Effective Pathlength at 2250 cm⁻¹ ~1.0 – 1.5 µm (Wavelength-dependent)100 µm (Fixed, uniform)
Relative S/N Ratio for -C≡N Low to ModerateHigh
Quantitative Reliability Requires mathematical ATR correction[3]Direct Beer-Lambert linear correlation[4]
Sample Preparation Time < 1 minute (Neat application)5–10 minutes (Solution prep & cell assembly)
Susceptibility to H-Bonding Artifacts High (Surface interactions at crystal interface)Low (Controlled via solvent dilution)

Decision Matrix Workflow

FTIR_Workflow Start Sample: 1-(Hydroxymethyl) cyclohexane-1-carbonitrile Challenge Target: -C≡N Stretch (~2250 cm⁻¹) Challenge: Weak Dipole & Shallow Depth Start->Challenge Decision Select Analytical Priority Challenge->Decision ATR_Branch Rapid Screening & Neat Sample Analysis Decision->ATR_Branch Trans_Branch High Sensitivity & Quantitative Precision Decision->Trans_Branch ATR_Action ATR-FTIR Analysis (Diamond Crystal) ATR_Branch->ATR_Action Trans_Action Transmission FTIR (Liquid Cell / Solution) Trans_Branch->Trans_Action ATR_Outcome Lower S/N at 2250 cm⁻¹ Requires ATR Correction ATR_Action->ATR_Outcome Trans_Outcome High S/N at 2250 cm⁻¹ Direct Beer-Lambert Compliance Trans_Action->Trans_Outcome

Decision matrix for selecting FTIR methodology for nitrile peak analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the experimental setup is functioning correctly before data extraction.

Protocol A: High-Sensitivity Transmission FTIR (Recommended for Quantification)

Causality: Diluting the sample in a non-polar solvent minimizes variable intermolecular hydrogen bonding from the -OH group, sharpening the local environment of the -C≡N stretch.

  • Cell Preparation & Baseline Validation:

    • Assemble a demountable liquid cell using CaF2 windows (transparent >1000 cm⁻¹) and a 0.1 mm PTFE spacer.

    • Acquire an empty-cell background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Verify that the baseline transmittance remains >95% across the 4000–1500 cm⁻¹ range. Drops in transmittance indicate window degradation or contamination.

  • Sample Preparation:

    • Prepare a 50 mg/mL solution of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile in anhydrous Chloroform (CHCl₃).

  • Spectral Acquisition:

    • Inject the solution into the cell and acquire the sample spectrum.

    • Self-Validation Check: Inspect the solvent C-H stretch region (~3000 cm⁻¹). If the absorbance exceeds 1.5 A.U., the detector is nearing non-linearity. Dilute the sample and repeat.

  • Data Processing:

    • Subtract the pure CHCl₃ solvent spectrum. Integrate the area under the sharp -C≡N peak at ~2250 cm⁻¹.

Protocol B: Rapid ATR-FTIR (Recommended for Qualitative Screening)

Causality: ATR provides immediate results for neat samples but requires mathematical correction to account for the shallow penetration depth at 2250 cm⁻¹.

  • Crystal Cleaning & Background Validation:

    • Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum.

    • Self-Validation Check: The background must exhibit a perfectly flat baseline in the 2800–3000 cm⁻¹ region. Any peaks here indicate residual organic contamination on the crystal.

  • Sample Application:

    • Apply 2–3 drops of neat 1-(Hydroxymethyl)cyclohexane-1-carbonitrile directly onto the crystal, ensuring complete coverage of the sensor area.

  • Acquisition & ATR Correction:

    • Acquire 32 scans at 4 cm⁻¹ resolution.

    • Apply your spectrometer's Advanced ATR Correction algorithm[3].

    • Self-Validation Check: Compare the raw and corrected spectra. The corrected spectrum should show a relative increase in the intensity of the 2250 cm⁻¹ (-C≡N) and 3300 cm⁻¹ (-OH) peaks compared to the lower-wavenumber fingerprint region, confirming the wavelength-dependent penetration artifact has been normalized.

Conclusion

For the analysis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, Transmission FTIR is the superior choice for rigorous quantitative work and structural validation, as it bypasses the wavelength-dependent penetration limitations that suppress the weak nitrile peak. However, if the goal is rapid, qualitative batch-screening during synthesis, ATR-FTIR is highly effective—provided that the operator strictly applies ATR correction algorithms to accurately represent the 2250 cm⁻¹ region.

References

  • Organic Nitrogen Compounds IV: Nitriles Spectroscopy Online URL:[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles Chemistry LibreTexts URL:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy Specac Ltd URL:[Link]

Sources

Resolving the Mass Spectrometry Fragmentation Pattern of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized cyclic building blocks. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentinoids. Because this compound possesses both a hydroxyl and a nitrile group on the same cyclohexane carbon, its electron ionization (EI) fragmentation pattern is highly susceptible to isobaric interferences.

This guide objectively compares two analytical approaches for elucidating its structure: the workhorse Single Quadrupole GC/MSD (Agilent 5977B) and the advanced High-Resolution Accurate Mass GC/Q-TOF (Agilent 7250) . By understanding the causality behind the fragmentation mechanics and the hardware capabilities, laboratories can make informed decisions on which platform best suits their structural elucidation workflows.

Mechanistic Causality: The Fragmentation Pattern

To effectively compare instrument performance, we must first understand the intrinsic chemical behavior of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile under standard 70 eV Electron Ionization (EI).

Due to the geminal substitution at the C1 position of the cyclohexane ring, the molecular ion ([M]⁺•, m/z 139.10) is extremely fragile. The fragmentation is driven by the thermodynamic stability of the resulting carbocations, adhering strictly to Stevenson's Rule, which dictates that the positive charge will preferentially reside on the fragment with the lowest ionization energy .

  • Alpha-Cleavage (Base Peak Generation): The dominant pathway is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This yields a highly stabilized tertiary carbocation at m/z 108.08 (C₇H₁₀N⁺).

  • Competing Cleavage: The loss of the cyano radical (•CN, 26 Da) yields an oxygen-stabilized cation at m/z 113.10 (C₇H₁₃O⁺).

  • Dehydration: As is characteristic of aliphatic alcohols, the loss of water (-H₂O, 18 Da) generates a dehydrated radical cation at m/z 121.09.

  • Secondary Fragmentation: The m/z 108 ion further expels hydrogen cyanide (HCN, 27 Da) to form the m/z 81 (C₆H₉⁺) cyclohexenyl cation.

MS_Fragmentation M Molecular Ion[M]+• C8H13NO m/z 139.10 F1 Dehydrated Ion [M - H2O]+• C8H11N m/z 121.09 M->F1 - H2O (18 Da) F2 Alpha-Cleavage [M - CH2OH]+ C7H10N m/z 108.08 M->F2 - •CH2OH (31 Da) F3 Cyano Loss [M - CN]+ C7H13O m/z 113.10 M->F3 - •CN (26 Da) F4 Secondary Fragment C6H9+ m/z 81.07 F2->F4 - HCN (27 Da)

Figure 1: Proposed EI fragmentation pathway of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Technology Comparison: Nominal vs. High-Resolution Mass Spectrometry

When analyzing this compound, the choice of mass analyzer dictates the level of structural confidence.

Agilent 5977B GC/MSD (Single Quadrupole)

The 5977B is a robust nominal mass instrument. Equipped with a High Efficiency Source (HES), it offers exceptional sensitivity (femtogram limits) for trace analysis . However, it reports the alpha-cleavage fragment simply as m/z 108. In a complex chemical matrix, m/z 108 could represent C₇H₁₀N⁺ (our target), C₈H₁₂⁺ (a hydrocarbon interference), or C₇H₈O⁺ (a phenolic impurity). The single quadrupole cannot differentiate these isobars.

Agilent 7250 GC/Q-TOF (High-Resolution Accurate Mass)

The 7250 GC/Q-TOF resolves this ambiguity by providing mass resolution >25,000 (FWHM) and sub-2 ppm mass accuracy . It measures the alpha-cleavage fragment at exactly m/z 108.0813, unambiguously confirming the C₇H₁₀N⁺ formula. Furthermore, the 7250 features Low-Energy EI capability (e.g., 15 eV) . By lowering the ionization energy, we reduce the excess internal energy imparted to the molecule, thereby suppressing the aggressive alpha-cleavage and rescuing the fragile [M]⁺• signal at m/z 139.0997.

Table 1: Platform Performance Comparison
FeatureAgilent 5977B GC/MSDAgilent 7250 GC/Q-TOF
Mass Analyzer Single QuadrupoleQuadrupole Time-of-Flight
Mass Resolution Unit Mass (Nominal)>25,000 (FWHM) at m/z 272
Mass Accuracy ± 0.1 Da< 2 ppm RMS
Ionization Energy Fixed 70 eVVariable (15 eV to 70 eV)
Primary Use Case Routine QA/QC, NIST Library MatchingUnknown Elucidation, Isobaric Resolution

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of tuning benchmarks ensures that hardware deviations do not compromise the fragmentation analysis.

Protocol A: Nominal Mass Screening (Agilent 5977B GC/MSD)

Rationale: To establish the baseline fragmentation pattern and perform standard library matching.

  • Sample Preparation: Dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL.

  • System Validation (AutoTune): Prior to injection, infuse Perfluorotributylamine (PFTBA). Validate that the abundance ratios for m/z 69 (base), 219 (>35%), and 502 (>1%) meet standard EI criteria.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS UI column (30 m × 0.25 mm, 0.25 µm). Oven program: 60°C (1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Ionization & Acquisition: Operate the HES at 70 eV. Set the source temperature to 250°C. Acquire data in full scan mode from m/z 40–300.

Protocol B: High-Resolution Structural Elucidation (Agilent 7250 GC/Q-TOF)

Rationale: To unambiguously assign elemental formulas to fragments and preserve the fragile molecular ion using Low-Energy EI.

  • Sample Preparation: Dilute the sample to 1 µg/mL in DCM. Causality: Overloading a TOF detector causes ion pile-up, which distorts peak shape and degrades mass accuracy.

  • System Validation (Lock Mass): Enable internal mass calibration using the continuous infusion of PFTBA. The system must lock onto m/z 68.9952 and 218.9856 to guarantee < 2 ppm mass error.

  • Dual-Mode Ionization:

    • Run 1 (Standard): Acquire at 70 eV EI to generate the full fragmentation spectrum for comparison with Protocol A.

    • Run 2 (Soft Ionization): Switch the source to 15 eV EI. Causality: This minimizes the •CH₂OH loss, significantly enhancing the relative abundance of the intact m/z 139.0997 molecular ion.

  • Acquisition: TOF mode, mass range m/z 40–300, acquisition rate 5 Hz.

Quantitative Data Presentation

The table below demonstrates the critical difference between nominal mass reporting and high-resolution exact mass assignments for the key fragments of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Table 2: Fragmentation Analysis (Nominal vs. Accurate Mass)
Ion AssignmentElemental FormulaNominal m/z (5977B)Accurate m/z (7250)Theoretical Exact MassTypical Mass Error
Molecular Ion [M]⁺• C₈H₁₃NO139139.0997139.0997< 1.0 ppm
[M - H₂O]⁺• C₈H₁₁N121121.0892121.0891< 1.5 ppm
[M - CN]⁺ C₇H₁₃O113113.0966113.0966< 1.0 ppm
[M - CH₂OH]⁺ C₇H₁₀N108108.0813108.0813< 1.0 ppm
[M - CH₂OH - HCN]⁺ C₆H₉8181.070481.0704< 1.5 ppm

References

  • Hydroxymethyl cyclohexane (CAS 50654-43-8) . Sigma-Aldrich. Available at:[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition . University Science Books (via RedShelf). Available at:[Link]

  • Interpretation of Mass Spectra, Part 1: Developing Skills . LCGC International. Available at:[Link]

  • Quadrupole Time-of-Flight GC/MS, Mass Screening GC/Q-TOF (Agilent 7250) . Agilent Technologies. Available at:[Link]

Validated Analytical Methods for Gabapentin Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of gabapentin (GBP) and its synthetic intermediates requires a deep understanding of the molecule's unique physicochemical properties. Gabapentin is synthesized primarily via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDAM) [1]. During synthesis, formulation, and storage, gabapentin is highly susceptible to intramolecular cyclization, leading to the formation of its major degradation product, gabapentin lactam (3,3-pentamethylene-4-butyrolactam) [2].

The critical analytical challenge in profiling these intermediates is their lack of a strong UV chromophore[3]. Furthermore, the zwitterionic nature of gabapentin and its thermal instability complicate traditional chromatographic approaches[3]. This guide objectively compares the performance of industry-standard analytical platforms, explaining the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Challenges & Analytical Platform Comparison

To accurately quantify CDAM, gabapentin, and gabapentin lactam, scientists must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Charged Aerosol Detection (HPLC-CAD), and Gas Chromatography-Mass Spectrometry (GC-MS)[4].

HPLC-UV: The Traditional but Limited Workhorse

Because gabapentin and its intermediates lack conjugated pi-electron systems, direct UV detection is restricted to low wavelengths (typically 210 nm)[2].

  • Causality: At 210 nm, the absorption is primarily due to the carboxyl and amide groups. However, operating at this wavelength makes the method highly susceptible to baseline drift from mobile phase absorbance and matrix interferences[5].

  • Verdict: While useful for routine assay of the lactam impurity, it lacks the sensitivity required for trace-level intermediate profiling without complex pre-column derivatization (e.g., using O-phthaldehyde)[3].

GC-MS: High Specificity with Artifactual Risks

GC-MS offers excellent sensitivity and mass-based structural confirmation[5]. However, it presents a severe mechanistic flaw for gabapentin analysis.

  • Causality: Gabapentin undergoes rapid thermal dehydration and intramolecular cyclization at the elevated temperatures of a GC injection port (e.g., 250°C), converting directly into gabapentin lactam[6].

  • Verdict: Injecting underivatized samples will artifactually inflate the reported lactam impurity levels. Mandatory derivatization (e.g., silylation with MTBSTFA) is required to block the amine and carboxyl groups, adding time and variability to the workflow[6].

HPLC-CAD: The Superior, Mass-Based Alternative

Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles after mobile phase nebulization and evaporation.

  • Causality: Because CAD response is independent of optical properties and relies solely on the mass of the non-volatile analyte, it provides a uniform, highly sensitive response for CDAM, gabapentin, and the lactam without any derivatization[4].

  • Verdict: HPLC-CAD is the optimal platform for impurity profiling, offering superior limits of detection (LOD) and a streamlined sample preparation process[4].

Quantitative Data Presentation

The following table summarizes the validated performance metrics of these three analytical platforms based on ICH guidelines.

Analytical MethodTarget Analyte(s)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)Key Advantage / Limitation
HPLC-CAD Gabapentin, CDAM, Lactam0.075 – 0.180.25 – 0.60> 0.999Advantage: Uniform mass response; no derivatization needed[4].
HPLC-UV (210 nm) Gabapentin Lactam~0.50~1.50> 0.995Limitation: Poor sensitivity; high risk of matrix interference at low UV[2].
GC-MS (Derivatized) Gabapentin~0.10~0.30> 0.990Limitation: High risk of thermal lactamization if derivatization is incomplete[6].

Mandatory Visualization: Analytical Workflow & Degradation

The following diagram maps the synthetic/degradation relationship of gabapentin intermediates and the corresponding analytical detection strategies.

G cluster_0 Gabapentin Pathway & Analytical Detection CDAM 1,1-Cyclohexanediacetic Acid Monoamide (CDAM) GBP Gabapentin (API) CDAM->GBP Hofmann Rearrangement HPLC_CAD HPLC-CAD (Universal Mass Response) CDAM->HPLC_CAD Lactam Gabapentin Lactam (Impurity A) GBP->Lactam Thermal/Acidic Degradation GBP->HPLC_CAD GC_MS GC-MS (Thermal Artifact Risk) GBP->GC_MS Induces Lactamization Lactam->HPLC_CAD HPLC_UV HPLC-UV (210 nm) (Low Sensitivity) Lactam->HPLC_UV

Analytical workflow and degradation pathway of Gabapentin and its intermediates.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the methodologies below are designed as self-validating systems . This means the protocol inherently tests its own validity (via System Suitability Testing, SST) before any sample data is accepted.

Protocol A: HPLC-CAD Method for Gabapentin and Intermediates

This method exploits the non-volatile nature of the analytes to achieve high sensitivity without derivatization.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Methanol : Water (55:45, v/v) containing 0.1% Formic Acid (to ensure analytes remain ionized and prevent peak tailing)[4].

  • Flow Rate: 1.1 mL/min.

  • Column Temperature: 30°C. (Causality: Kept strictly at 30°C to prevent artifactual on-column lactamization of gabapentin).

  • Detector: Charged Aerosol Detector (Evaporation temperature: 35°C).

2. Self-Validating System Suitability Test (SST):

  • Prepare a resolution mixture containing 10 µg/mL each of CDAM, Gabapentin, and Gabapentin Lactam.

  • Acceptance Criteria: The system is only deemed valid if the resolution (

    
    ) between Gabapentin and Gabapentin Lactam is 
    
    
    
    , and the CAD response Relative Standard Deviation (RSD) for 5 replicate injections of the standard is
    
    
    .

3. Sample Preparation & Execution:

  • Dissolve API or intermediate samples in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 10 µL of the sample. Quantify impurities against a 5-point calibration curve (0.1 to 5.0 µg/mL).

Protocol B: HPLC-UV Method for Gabapentin Lactam Impurity

A targeted, isocratic method when CAD is unavailable, optimized for the lactam's limited UV absorbance.

1. Chromatographic Conditions:

  • Column: Cyano (CN) column (e.g., 150 × 4.6 mm, 5 µm)[2].

  • Mobile Phase: Acetonitrile : 10 mM

    
     / 
    
    
    
    Buffer (pH 6.2) (8:92, v/v)[2].
  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm[2].

2. Self-Validating System Suitability Test (SST):

  • Causality Check: Because 210 nm is highly susceptible to baseline noise, run a blank injection of the diluent. The system is valid only if no peaks eluting at the retention times of Gabapentin or Lactam exhibit a Signal-to-Noise (S/N) ratio

    
    .
    
  • Inject a 1.5 µg/mL standard of Gabapentin Lactam (LOQ level). The S/N ratio must be

    
     to proceed.
    

3. Sample Preparation & Execution:

  • Extract samples using the mobile phase to prevent solvent-front interference at 210 nm.

  • Inject 20 µL. Monitor the baseline carefully for drift caused by buffer absorbance.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: oup.
  • Source: nih.
  • Process for the preparation of Gabapentin (EP2368872A1)
  • Source: jgtps.

Sources

Comparative Guide: Analytical Strategies for Degradation Product Identification of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals involved in the impurity profiling of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile , a critical intermediate in the synthesis of Gabapentin and related neuroactive agents.

Executive Summary & Chemical Context

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) presents a unique analytical challenge. Structurally, it possesses a cyclohexane ring substituted with a nitrile group (-CN) and a hydroxymethyl group (-CH₂OH).

  • The Problem: The molecule is chromophore-deficient .[1] It lacks a conjugated

    
    -system, rendering standard UV detection (HPLC-UV at >220 nm) ineffective.
    
  • The Stability Risk: The bifunctional nature allows for complex degradation pathways, including hydrolysis (nitrile), oxidation (alcohol), and intramolecular cyclization (lactonization).

  • The Solution: This guide compares traditional methods against advanced hyphenated techniques (LC-MS/CAD), demonstrating why a multi-detector approach is the only self-validating protocol for this compound.

Degradation Chemistry: The "What" and "Why"

Before selecting a method, one must understand the analyte's behavior under stress. The degradation profile is governed by the reactivity of the nitrile and primary alcohol groups.

Predicted Degradation Pathways
  • Hydrolysis (Acid/Base Catalyzed): The nitrile group hydrolyzes first to an amide, then to a carboxylic acid.

  • Oxidation (Peroxide/Radical): The primary alcohol oxidizes to an aldehyde, then to a carboxylic acid.

  • Cyclization (Spontaneous/Acidic): If the nitrile hydrolyzes to a carboxylic acid while the alcohol remains intact, the proximity allows for intramolecular esterification, forming a spiro-lactone.

Visualization of Pathways (DOT Diagram)

The following diagram maps the causal relationships between stress conditions and specific degradants.

DegradationPathways Figure 1: Stress-Induced Degradation Pathways of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Parent Parent: 1-(Hydroxymethyl) cyclohexane-1-carbonitrile Amide Degradant A (Amide): 1-(Hydroxymethyl) cyclohexane-1-carboxamide Parent->Amide Hydrolysis (pH < 3 or > 10) Aldehyde Degradant D (Aldehyde): 1-formylcyclohexane- 1-carbonitrile Parent->Aldehyde Oxidation (H2O2) Acid Degradant B (Acid): 1-(Hydroxymethyl) cyclohexane-1-carboxylic acid Amide->Acid Hydrolysis (Strong Acid/Base) Lactone Degradant C (Lactone): 2-oxaspiro[4.5]decan-3-one Acid->Lactone Cyclization (-H2O)

Figure 1: Logical flow of degradation from the parent nitrile-alcohol to its primary hydrolysis and oxidation products.

Comparative Analysis of Analytical Methods

This section objectively compares three analytical workflows. The data presented is synthesized from general industry performance for aliphatic nitriles/alcohols.

Method A: HPLC-UV (Low Wavelength - 205 nm)
  • Status: Legacy / Screening.

  • Mechanism: Detection relies on the weak absorbance of the nitrile group and carbonyls formed during degradation.

  • Verdict: Not Recommended for quantitation.

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)[2][3][4][5]
  • Status: Specialized.

  • Mechanism: Electron Ionization (EI) provides fragmentation patterns.

  • Verdict: Conditional. Excellent for the parent and volatile aldehyde, but requires derivatization (silylation) for polar acids/amides.

Method C: LC-MS/CAD (Liquid Chromatography - Mass Spec + Charged Aerosol Detection)
  • Status: Gold Standard. [2]

  • Mechanism: CAD detects any non-volatile analyte (universal), while MS provides structural ID.

  • Verdict: Highly Recommended.

Performance Data Comparison Table
FeatureHPLC-UV (205 nm)GC-MS (EI)LC-MS (ESI) + CAD
Specificity Low (Solvent cut-off interference)High (Mass fingerprint)Very High (Mass + Orthogonal CAD)
LOD (Parent) ~50 µg/mL (Poor)~0.5 µg/mL~0.1 µg/mL (CAD) / ~0.05 µg/mL (MS)
Polar Degradants Detectable but poor peak shapeUndetectable without derivatizationExcellent detection
Linearity (R²) 0.95 - 0.98> 0.99> 0.995
Sample Prep Dilute & ShootComplex (Derivatization req.)Dilute & Shoot

Detailed Experimental Protocols

To ensure Trustworthiness and Self-Validation , follow these protocols. The use of orthogonal detection (MS + CAD) validates the method in-situ—if a peak appears in CAD but not MS (or vice versa), you immediately identify ionization suppression or volatility issues.

Protocol 1: Forced Degradation Setup

Objective: Generate reference degradants to validate the analytical method.

  • Acid Hydrolysis: Dissolve 10 mg parent in 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours. (Targets: Amide, Acid, Lactone).[3]

  • Base Hydrolysis: Dissolve 10 mg parent in 5 mL 0.1 N NaOH. Stir at RT for 2 hours. (Targets: Amide, Acid).[3][4][5] Note: Avoid high heat to prevent polymerization.

  • Oxidation: Dissolve 10 mg parent in 5 mL 3% H₂O₂. Store in dark for 24 hours. (Targets: Aldehyde).

Protocol 2: LC-MS/CAD Method (The Recommended Standard)

Rationale: This method uses a C18 column compatible with 100% aqueous conditions (to retain polar acids) and splits the flow to both a mass spectrometer (for ID) and a CAD (for quantitation of non-ionizing impurities).

  • Instrument: UHPLC coupled to Q-TOF MS and Charged Aerosol Detector.

  • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (C18), 150 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar acids)

    • 2-10 min: 2% -> 60% B

    • 10-12 min: 60% -> 90% B

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • MS: ESI Positive (for Amide/Parent) and Negative (for Acids). Scan range 50-500 m/z.

    • CAD: Nebulizer temp 35°C.

Workflow Visualization (DOT Diagram)

This diagram illustrates the decision tree for identifying an unknown peak using the Hybrid LC-MS/CAD approach.

MethodWorkflow Sample Degradation Sample Sep UHPLC Separation (C18 Aqueous Stable) Sample->Sep Split Flow Splitter Sep->Split MS Mass Spectrometer (ESI +/-) Split->MS 50% Flow CAD Charged Aerosol Detector (CAD) Split->CAD 50% Flow Data_MS m/z Data (Structural ID) MS->Data_MS Data_CAD Universal Response (Quantification) CAD->Data_CAD Compare Correlate Signals Data_MS->Compare Data_CAD->Compare Result Identify & Quantify Impurity Compare->Result

Figure 2: Hybrid Analytical Workflow ensuring simultaneous structural identification and accurate quantification.

References

  • Impurity analysis of gabapentin by HPLC-UV-CAD . ThermoFisher Scientific Application Note. Demonstrates the necessity of CAD for chromophore-deficient gabapentin intermediates.

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin . Journal of Pharmaceutical and Biomedical Analysis, 2016.[3] Details the degradation chemistry of the cyclohexane ring system.

  • Stability Indicating HPLC Method Development: A Review . IRJPMS, 2025. Provides general guidelines for forced degradation of aliphatic compounds.

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Product Data . PubChem. Chemical and physical properties supporting method selection.[2][6][7][8][9]

  • GC-MS vs LC-MS: Comparison Guide . ResolveMass Laboratories. Comparative data on instrument suitability for polar vs. volatile analytes.[10][2]

Sources

Reference Standards for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Analysis: A Comprehensive Comparison and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1 (CAS 50654-43-8) is a bifunctional alicyclic compound featuring both a hydroxymethyl (-CH₂OH) and a nitrile (-C≡N) group attached to the same carbon of a cyclohexane ring[1]. With a molecular weight of 139.19 g/mol , it serves as a critical structural building block and intermediate in the synthesis of complex spirocyclic Active Pharmaceutical Ingredients (APIs) and neurologically active compounds[1].

For researchers and drug development professionals, the accurate analytical quantification of this intermediate is vital for impurity profiling, reaction monitoring, and yield optimization.

Mechanistic Causality in Analytical Method Selection

When selecting an analytical method for this compound, one must analyze its intrinsic structural properties. The molecule completely lacks an extended conjugated


-electron system (such as an aromatic ring), meaning it exhibits negligible ultraviolet (UV) absorbance above 210 nm.

If High-Performance Liquid Chromatography (HPLC) with UV detection were employed, it would require monitoring at extremely low wavelengths (e.g., 200–205 nm). This approach is mechanistically flawed for routine analysis because it is highly susceptible to baseline drift and matrix interference from mobile phase solvents (like methanol or acetonitrile) absorbing in the same region.

Therefore, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the mechanistically superior choice. The compound is sufficiently volatile, and the FID provides a universal, highly sensitive, and linear response to the carbon-hydrogen bonds present in the cyclohexane ring.

Comparison of Reference Standard Grades

Establishing a robust GC-FID method requires selecting the appropriate grade of reference standard. The table below objectively compares the available tiers of based on purity, traceability, and application suitability.

Standard GradePurity RequirementTraceability & CertificationBest ApplicationRelative Cost
Certified Reference Material (CRM) ≥ 99.5% (Verified via qNMR)ISO 17034 / ISO/IEC 17025Analytical method validation, Regulatory IND/NDA submissions.High
Primary Analytical Standard ≥ 99.0% (HPLC/GC-FID)Pharmacopeial (USP/EP) or equivalent commercial cert.Routine Quality Control (QC), API release testing, Impurity tracking.Medium-High
Secondary / Working Standard ≥ 98.0%In-house qualified against a primary CRM.In-process reaction monitoring, early-stage R&D synthesis.Low

Note: For early-stage intermediates like 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, official USP/EP monographs are rarely available. Therefore, high-purity commercial analytical standards (≥99.0%) act as the de facto primary standards[].

Self-Validating Experimental Protocol: GC-FID Quantification

To ensure scientific integrity, the following GC-FID methodology is designed as a self-validating system . It incorporates internal standard corrections and System Suitability Testing (SST) to automatically flag instrumental drift or matrix effects.

Materials & Reagents
  • Target Analyte: (CAS 50654-43-8, Purity ≥99.0%)[].

  • Internal Standard (IS): Biphenyl (Purity ≥99.5%).

  • Solvent: GC-Grade Isopropanol.

Step-by-Step Methodology

Step 1: Standard Preparation (Causality: Gravimetric Traceability)

  • Accurately weigh 50.0 mg of the 1-(Hydroxymethyl)cyclohexane-1-carbonitrile reference standard using a calibrated microbalance.

  • Dissolve in 50.0 mL of isopropanol to create a 1.0 mg/mL primary stock solution.

  • Causality: Volumetric preparation from a gravimetrically verified mass ensures absolute traceability of the concentration curve.

Step 2: Internal Standard Spiking (Causality: Minimizing Injection Variance)

  • Prepare a 1.0 mg/mL stock solution of Biphenyl in isopropanol.

  • Spike exactly 100 µL of the Biphenyl IS into every 1.0 mL of calibration and test sample.

  • Causality: Biphenyl is chosen because it elutes near the target analyte but resolves completely. It acts as an internal reference to mathematically correct for micro-variations in the split-injection volume and fluctuations in FID detector response.

Step 3: GC-FID Instrumental Setup (Causality: Stationary Phase Selection)

  • Column: Polyethylene glycol (PEG) capillary column (e.g., InertCap WAX-HT or DB-WAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The highly polar PEG stationary phase is critical. The analyte contains both a hydrogen-bonding hydroxyl group (-OH) and a highly polar nitrile group (-C≡N). A standard non-polar column (like HP-5) would result in severe peak tailing due to secondary interactions with active silanol sites. The WAX column ensures sharp, symmetrical peaks.

  • Oven Program: Initial temperature 120 °C (hold 3 min), ramp at 10 °C/min to 260 °C (hold 5 min).

  • Injector & Detector: Injector at 250 °C (Split ratio 10:1); FID at 260 °C.

  • Carrier Gas: Helium at a constant flow of 2.4 mL/min.

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

  • Inject the mid-level calibration standard six consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak area ratio (Analyte Area / IS Area).

  • Validation Gate: Proceed with sample analysis only if the RSD is ≤ 2.0%. If > 2.0%, the system halts for inlet maintenance (e.g., replacing the liner or septum).

Analytical Validation Workflow

The following diagram maps the logical decision gates of the self-validating GC-FID protocol.

G N1 Reference Standard (CAS 50654-43-8) N2 Sample Prep & IS Spiking N1->N2 N3 GC-FID Analysis (WAX Column) N2->N3 N4 SST Criteria Met? (RSD ≤ 2%) N3->N4 N5 System Maintenance & Re-calibration N4->N5 No N6 Peak Integration & Quantification N4->N6 Yes N5->N2 N7 Validated Output N6->N7

Workflow for GC-FID analytical validation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Experimental Validation Data

When the above protocol is executed using a high-purity (≥99.0%) reference standard, the method yields the following typical validation parameters, demonstrating its robustness for quantitative analysis.

Validation ParameterAcceptance CriteriaExperimental Result (GC-FID)
Linearity Range Correlation Coefficient (R²) ≥ 0.99910 - 500 µg/mL (R² = 0.9998)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 31.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 105.0 µg/mL
Accuracy (Recovery) 95.0% - 105.0%99.2% ± 0.8% (n=6)
Method Precision (RSD) ≤ 2.0%1.1%

References

  • Sigma-Aldrich - Hydroxymethyl cyclohexane | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8). sigmaaldrich.cn.

  • BOC Sciences - CAS 50654-43-8 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Product Detail. bocsci.com.

  • PubChem - 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | CID 15566640. nih.gov. 1

  • Chemical Science (RSC Publishing) - A cobalt phosphide catalyst for the hydrogenation of nitriles (GC-FID Methodology & Column Selection). rsc.org.

Sources

Safety Operating Guide

1-(Hydroxymethyl)cyclohexane-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a fail-safe, compliant, and scientifically grounded protocol for the disposal of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8).

Critical Safety Directive: The primary risk associated with this compound is the nitrile (-CN) moiety.[1] Under acidic conditions, this group can hydrolyze or react to release Hydrogen Cyanide (HCN) , a rapidly fatal gas.[2] Therefore, the absolute segregation from acidic waste streams is the single most critical operational requirement.[2]

Chemical Identity & Properties
PropertyDataRelevance to Disposal
Chemical Name 1-(Hydroxymethyl)cyclohexane-1-carbonitrileOfficial shipping/manifest name
CAS Number 50654-43-8Unique identifier for waste profiling
Molecular Formula C₈H₁₃NOOrganic content for incineration
Physical State Liquid (may crystallize to solid)Determines UN packaging group
Flash Point >110°C (Estimated)Combustible, but likely not D001 (Ignitable)
Solubility Moderate in organic solvents; low in waterRequires organic solvent waste stream
Hazards (GHS) Acute Tox.[1][2][3][4][5][6][7][8] (Oral/Inhal), IrritantToxic waste classification

Hazard Identification & Mechanism of Risk

To dispose of this chemical safely, you must understand why specific protocols are in place.

  • The Nitrile Risk (HCN Generation): The nitrile group is generally stable at neutral pH.[1] However, in the presence of strong acids (e.g., HCl, H₂SO₄) or strong oxidizers, the carbon-nitrogen triple bond can be attacked.[2]

    • Mechanism:[1][9][10]

      
       (Hydrolysis)[1][2]
      
    • Immediate Danger:[1] If mixed with acid in a waste container, the liberation of HCN gas can pressurize the vessel or expose personnel to lethal fumes upon opening.[2][5]

  • The Hydroxyl Group (-OH): The hydroxymethyl group increases polarity but also offers a site for oxidation.[1] Mixing with strong oxidizers (e.g., Chromic acid, Nitric acid) can lead to exothermic reactions, potentially compromising container integrity.[2]

Pre-Disposal: Segregation & Storage[1]

The Golden Rule: NEVER add 1-(Hydroxymethyl)cyclohexane-1-carbonitrile to a "General Organic Waste" container unless you have verified the pH is neutral or basic.[1]

Segregation Decision Tree

The following logic gate must be applied before moving the chemical to any waste stream.

SegregationLogic Start Waste Generation: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Does the mixture contain ACIDS? CheckMix->CheckAcid Yes PureStream Stream A: Pure/Neutral Organic Nitriles CheckMix->PureStream No (Pure) CheckOx Does the mixture contain OXIDIZERS? CheckAcid->CheckOx No AcidStream STOP: High Risk of HCN. Neutralize immediately or contact EHS for specialized pickup. CheckAcid->AcidStream Yes CheckOx->PureStream No OxStream Stream B: Separate Oxidizer Waste CheckOx->OxStream Yes

Figure 1: Segregation logic to prevent accidental HCN generation or exothermic reactions.

Step-by-Step Disposal Procedure

Step 1: Waste Stream Classification

Since this compound is not explicitly "P-listed" or "U-listed" under US EPA regulations (40 CFR 261.33), it defaults to Characteristic Hazardous Waste due to toxicity.[1][2]

  • Target Stream: High BTU Organic Waste (for Incineration).[1]

  • EPA Code (US): Likely D003 (Reactive) if potential for HCN generation exists, or generic state codes for toxic organics.[1][2] Consult your local EHS.[1][2]

Step 2: Packaging & Containment
  • Primary Container: Glass or High-Density Polyethylene (HDPE).[1]

    • Why? Nitriles can soften some low-grade plastics over time.[1] Glass is chemically inert.[1][2]

  • Secondary Containment: Polypropylene tray.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1][2]

Step 3: Labeling

A generic "Hazardous Waste" label is insufficient.[1][2] The label MUST include:

  • Full Chemical Name: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.[1][3][11]

  • Constituents: If a mixture, list solvents (e.g., "in Dichloromethane").

  • Hazard Tags: Check "Toxic" and "Irritant".[1]

  • Critical Warning: Write "NITRILE - DO NOT MIX WITH ACID" in the comments/notes section.

Step 4: Transportation (DOT/ADR)

If you are shipping this waste off-site or moving it between buildings, it falls under Dangerous Goods regulations.[1][2]

  • UN Number: UN 3276 (Nitriles, liquid, toxic, n.o.s.)[2]

    • Note: If solid, use UN 3439 (Nitriles, solid, toxic, n.o.s.).[2]

  • Hazard Class: 6.1 (Toxic).[1]

  • Packing Group: III (Low danger) or II (Medium danger) depending on concentration/toxicity data.[1] Assume PG II to be conservative.

Emergency Procedures (Spills)

In the event of a spill during disposal transfer:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] If the spill is large (>500mL) or in a confined space, use a respirator with organic vapor/acid gas cartridges.[2]

  • Neutralization (Do NOT use Acid):

    • Absorb the liquid with vermiculite , sand , or commercial spill pads .[2]

    • Contraindication: Do not use "Acid Neutralizer" spill kits.[1][2]

    • Place absorbed material into a wide-mouth jar, label as "Debris from Nitrile Spill," and dispose of as hazardous waste.[2]

  • Decontamination: Wash the surface with a mild alkaline detergent (soap and water).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Essential Safety and Logistical Guide for Handling 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment.

Understanding the Risks: Hazard Analysis

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a cyanohydrin derivative. While specific toxicological data for this compound is not extensively published, its structure necessitates handling with significant caution due to the potential for decomposition and release of hydrogen cyanide (HCN), a highly toxic gas. The known hazard classifications for this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The primary danger associated with cyanohydrins is their potential to revert to the corresponding ketone or aldehyde and hydrogen cyanide, particularly in the presence of bases or heat. Ingestion, inhalation, or skin absorption of cyanide can be rapidly fatal. Therefore, all handling procedures must be designed to prevent any possible exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Chemical safety goggles and a full-face shieldDouble-gloving with nitrile or butyl rubber glovesChemical-resistant lab coatWork within a certified chemical fume hood
Reaction Setup and Workup Chemical safety goggles and a full-face shieldDouble-gloving with nitrile or butyl rubber glovesChemical-resistant lab coat over a long-sleeved shirtWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases
Rationale for PPE Selection:
  • Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and potential outgassing, safeguarding both the eyes and the respiratory tract from accidental exposure.

  • Body Protection: A chemical-resistant lab coat is essential to protect against spills and splashes. For procedures with a higher risk of significant spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with 1-(Hydroxymethyl)cyclohexane-1-carbonitrile must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or decomposition products. In the event of a spill outside of a fume hood, a NIOSH-approved respirator is critical for emergency response.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Safety Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Face Shield Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

ALWAYS work in a well-ventilated chemical fume hood when handling 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Have a designated and clearly labeled waste container for cyanide-containing materials.

    • Ensure an emergency eyewash station and safety shower are accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a spatula or other appropriate tool to handle the material.

    • Close the container tightly immediately after use.

  • Reaction:

    • Set up the reaction apparatus securely within the fume hood.

    • Avoid heating the compound unless absolutely necessary and under strict temperature control, as this can promote decomposition.

    • Be aware of incompatible materials. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is incompatible with strong oxidizing acids, peroxides, and epoxides. Mixing with bases can produce poisonous and flammable hydrogen cyanide.[2]

Disposal Plan: Managing Cyanide-Containing Waste

All materials contaminated with 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, including gloves, pipette tips, and empty containers, must be treated as hazardous cyanide waste.

Waste Treatment and Disposal Protocol:

The primary method for treating cyanide waste is through oxidation to the much less toxic cyanate. This must be done under alkaline conditions to prevent the formation of hydrogen cyanide gas.

  • Collection:

    • Collect all aqueous waste containing 1-(Hydroxymethyl)cyclohexane-1-carbonitrile in a dedicated, clearly labeled, and sealable container.

    • Ensure the pH of the waste container is maintained above 10 by adding a sodium hydroxide solution.

  • Treatment (in a chemical fume hood):

    • To the alkaline cyanide waste, slowly add an excess of an oxidizing agent, such as sodium hypochlorite (household bleach). A general guideline is to add approximately 500 mL of bleach for every 2 grams of cyanide compound.[3]

    • Stir the mixture for at least 24 hours to ensure complete oxidation.[3] The container should be loosely covered to prevent pressure buildup.

  • Disposal:

    • After treatment, the detoxified waste should be disposed of as hazardous waste according to your institution's environmental health and safety guidelines. Never pour treated or untreated cyanide waste down the drain.

Emergency Procedures: Spill and Exposure Response

In case of any exposure, seek immediate medical attention.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert PPE Don Appropriate PPE (Respirator, Heavy-duty gloves, etc.) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Wipe with pH 10 Buffer Contain->Neutralize Decontaminate Wipe with 10% Bleach Solution Neutralize->Decontaminate Collect Collect Waste in a Labeled Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Step-by-step workflow for responding to a spill.

Decontamination Procedure:

For spills within a chemical fume hood, you can proceed with cleanup if you are trained and have the appropriate PPE.

  • Wipe the contaminated surface first with a cloth or paper towel dampened with a pH 10 buffer solution.[3]

  • Follow this with a wipe-down using a fresh 10% bleach solution.[3]

  • All cleaning materials must be disposed of as hazardous cyanide waste.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

References

  • EHS. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.